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  • Product: 5-phenoxy-1H-imidazole
  • CAS: 104672-19-7

Core Science & Biosynthesis

Foundational

5-Phenoxy-1H-Imidazole: Physicochemical Profiling, Structural Dynamics, and Synthetic Methodologies

Executive Summary The 5-phenoxy-1H-imidazole scaffold is a privileged pharmacophore in modern drug discovery, offering unique steric and electronic properties that make it an ideal bioisostere for complex target binding....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-phenoxy-1H-imidazole scaffold is a privileged pharmacophore in modern drug discovery, offering unique steric and electronic properties that make it an ideal bioisostere for complex target binding. This technical whitepaper provides an in-depth analysis of the parent compound, 5-phenoxy-1H-imidazole [1], and its synthetically crucial derivatives, particularly 1-methyl-4-nitro-5-phenoxy-1H-imidazole . By detailing physicochemical properties, tautomeric mechanics, and validated synthetic workflows, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals.

Chemical Identity & Structural Nomenclature

The imidazole ring is highly versatile, but functionalizing it with a bulky, electron-rich phenoxy group at the 5-position introduces critical hydrophobic vectors. Due to the reactive nature of the unsubstituted ring, drug development workflows typically utilize substituted derivatives to lock the conformation and enhance stability.

  • Parent Scaffold : 5-phenoxy-1H-imidazole (CAS: 104672-19-7)[1].

  • Key Synthetic Intermediate : 1-methyl-4-nitro-5-phenoxy-1H-imidazole (CAS: 95862-48-9)[2].

  • Notable Regioisomers : 1-methyl-4-nitro-2-phenoxyimidazole (CAS: 18187-59-2)[3] and 4-nitro-5-phenoxy-1H-imidazole (CAS: 113121-80-5)[4].

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting pharmacokinetic behavior (ADME). The addition of the phenoxy group significantly increases lipophilicity compared to the unsubstituted imidazole core, enhancing membrane permeability and facilitating deep-pocket binding in target proteins.

Table 1: Comparative Physicochemical Data
Property5-Phenoxy-1H-imidazole1-Methyl-4-nitro-5-phenoxy-1H-imidazole
CAS Number 104672-19-795862-48-9
Molecular Formula C9H8N2OC10H9N3O3
Molecular Weight 160.18 g/mol 219.20 g/mol
Exact Mass 160.063 g/mol 219.064 g/mol
H-Bond Donors 10
H-Bond Acceptors 24
Rotatable Bonds 22

Mechanistic Insights: Tautomerism and Regioselectivity

Unsubstituted 1H-imidazoles undergo rapid annular tautomerism. For 5-phenoxy-1H-imidazole, the proton rapidly exchanges between the N1 and N3 positions, making the 4-phenoxy and 5-phenoxy forms functionally equivalent in solution.

Scientist’s Insight : To isolate a specific regioisomer for reliable structure-activity relationship (SAR) studies, the nitrogen must be alkylated (e.g., N-methylation). This locks the geometry, preventing tautomeric shifts that could otherwise complicate receptor binding assays.

Tautomerism A 4-Phenoxy-1H-imidazole (Tautomer A) B 5-Phenoxy-1H-imidazole (Tautomer B) A->B Rapid Proton Exchange C 1-Methyl-5-phenoxy-1H-imidazole (Locked Isomer) B->C N-Methylation (MeI, Base)

Figure 1: Tautomeric equilibrium of phenoxyimidazole and N-alkylation locking the regioisomer.

Experimental Workflows: Nucleophilic Aromatic Substitution (SNAr)

While some phenoxyimidazoles can be synthesized via cascade addition-cycloisomerization[5], the most robust and scalable method for generating 5-phenoxy derivatives relies on Nucleophilic Aromatic Substitution (SNAr). The presence of a strong electron-withdrawing group, such as a nitro group at the 4-position, is mechanistically required to activate the adjacent 5-position for nucleophilic attack by a phenoxide anion[2].

SNAr_Workflow Start 5-Chloro-1-methyl-4-nitroimidazole + Phenol Base Add K2CO3 (Base) in DMF Solvent Start->Base Deprotonation of Phenol Intermediate Meisenheimer Complex (Stabilized by 4-NO2) Base->Intermediate Nucleophilic Attack at C5 Product 1-Methyl-4-nitro-5-phenoxy-1H-imidazole (Target Product) Intermediate->Product Chloride Elimination

Figure 2: SNAr workflow for 5-phenoxyimidazole synthesis driven by the 4-nitro group.

Protocol: Synthesis of 1-Methyl-4-nitro-5-phenoxy-1H-imidazole

Objective : High-yield synthesis of the 5-phenoxy derivative via SNAr. Self-Validating Principle : The reaction's progress is visually and analytically confirmed by the consumption of the highly polar starting material and the precipitation of the highly hydrophobic product upon aqueous quenching.

  • Step 1: Preparation of the Phenoxide Nucleophile

    • Action: Charge a dry round-bottom flask with Phenol (1.2 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: K₂CO₃ is a mild base with an optimal pKa to quantitatively deprotonate phenol (pKa ~10) without degrading the imidazole core. DMF, a polar aprotic solvent, is critical; it solvates the potassium cation but leaves the phenoxide anion poorly solvated, thereby maximizing its nucleophilicity.

  • Step 2: Electrophile Addition

    • Action: Add 5-chloro-1-methyl-4-nitro-1H-imidazole (1.0 eq) to the stirring suspension at room temperature.

    • Causality: The 4-nitro group exerts a powerful resonance electron-withdrawing effect, creating a strong partial positive charge at the C5 carbon. This lowers the LUMO energy of the imidazole ring, facilitating the attack of the phenoxide.

  • Step 3: Thermal Activation

    • Action: Heat the reaction to 70 °C for 4-6 hours. Monitor via LC-MS.

    • Causality: Thermal energy is required to overcome the activation energy barrier for the formation of the transient Meisenheimer complex.

  • Step 4: Quenching and Isolation

    • Action: Cool the mixture to room temperature and pour it slowly into ice-cold distilled water under vigorous stirring.

    • Causality: The target compound (CAS: 95862-48-9) is highly lipophilic. Introducing the DMF mixture to an excess of water causes the immediate precipitation of the product, leaving unreacted phenol and inorganic salts dissolved in the aqueous phase.

  • Step 5: Purification

    • Action: Isolate the solid via vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure 1-methyl-4-nitro-5-phenoxy-1H-imidazole.

Applications in Drug Development

The 5-phenoxy-1H-imidazole scaffold is a highly valued structural motif in contemporary medicinal chemistry:

  • Kinase Inhibition : The phenoxy ring acts as a flexible hydrophobic vector, capable of rotating to fit into deep lipophilic pockets (such as the DFG-out allosteric site in kinases), while the imidazole nitrogens coordinate with the hinge region via hydrogen bonding.

  • Nitroimidazole Prodrugs : Derivatives like 1-methyl-4-nitro-5-phenoxy-1H-imidazole can be utilized in anti-infective research. The nitro group acts as a bioreducible trigger; upon reduction by pathogen-specific enzymes, it generates reactive radical species that disrupt cellular machinery, while the phenoxy group enhances tissue penetration.

References

  • XiXisys . "5-phenoxy-1H-imidazole (CAS: 104672-19-7)". XiXisys Chemical Database. URL:[Link]

  • Howei Pharm . "1-methyl-4-nitro-5-phenoxy-1H-Imidazole, 97% (CAS: 95862-48-9)". Life Science Product & Service Solutions. URL: [Link]

  • SpectraBase . "1H-Imidazole, 4-nitro-5-phenoxy- (CAS: 113121-80-5)". John Wiley & Sons, Inc. URL: [Link]

  • ACS Publications . "Synthesis of 2-Thio- and 2-Oxoimidazoles via Cascade Addition−Cycloisomerization Reactions". The Journal of Organic Chemistry. URL:[Link]

Sources

Exploratory

Mechanism of action of 5-phenoxy-1H-imidazole in biological systems

As a Senior Application Scientist in early-stage drug discovery, navigating the polypharmacology of privileged scaffolds is critical for successful lead optimization. The 5-phenoxy-1H-imidazole core represents a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the polypharmacology of privileged scaffolds is critical for successful lead optimization. The 5-phenoxy-1H-imidazole core represents a highly versatile and chemically tractable pharmacophore. Depending on its substitution pattern, this scaffold can be tuned to selectively interact with kinase hinge regions, disrupt lipid transferases, or act as a hypoxia-selective prodrug.

This technical whitepaper deconstructs the core mechanisms of action of 5-phenoxy-1H-imidazole derivatives in biological systems, providing the theoretical causality and the self-validating experimental protocols required to evaluate them.

ATP-Competitive Inhibition of p38α MAP Kinase

Mechanistic Rationale

The most prominent application of the substituted imidazole scaffold is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a master regulator of pro-inflammatory cytokine production[1][2]. The 5-phenoxy-1H-imidazole core functions as a purine isostere, competitively binding within the ATP pocket of the active, non-phosphorylated kinase[3][4].

Structural and computational studies reveal that the imidazole nitrogens form a critical double hydrogen bond with the backbone amides of Met109 and Gly110 in the hinge region of p38α[4]. The defining 5-phenoxy moiety is specifically oriented to project into the hydrophobic pocket II—a region made accessible in p38α due to its relatively small gatekeeper residue (Thr106)[4]. This targeted occupation prevents the phosphorylation of downstream substrates like MAPKAP Kinase 2 (MK2), thereby halting the transcription and release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β)[2].

p38_MAPK Stimulus Inflammatory Stimuli (LPS, Cellular Stress) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Phosphorylates p38 p38α MAP Kinase MKK->p38 Activates MK2 MAPKAP Kinase 2 (MK2) p38->MK2 Phosphorylates Inhibitor 5-Phenoxy-1H-imidazole (ATP Competitor) Inhibitor->p38 Blocks ATP Pocket (Met109/Gly110) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Cytokines Induces Expression

Figure 1: p38α MAPK signaling cascade and ATP-competitive inhibition by 5-phenoxy-1H-imidazole.

Experimental Protocol: Self-Validating TR-FRET Kinase Assay

To quantify p38α inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Reaction Assembly: Combine recombinant human p38α (1 nM), biotinylated ATF2 substrate (100 nM), and ATP (at the predetermined Km​ of 10 µM) in a kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Titration: Dispense the 5-phenoxy-1H-imidazole derivative in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic liquid handling to eliminate tip-based carryover.

  • Incubation: Incubate the plate for 60 minutes at 25°C.

  • Detection: Terminate the reaction by adding TR-FRET detection buffer containing EDTA (to chelate Mg2+), a Europium-labeled anti-phospho-ATF2 antibody, and Streptavidin-Allophycocyanin (APC).

  • Causality & Validation Logic: Imidazole derivatives often exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. TR-FRET introduces a temporal delay (time-gating) before signal measurement, allowing short-lived compound fluorescence to decay while the long-lived Europium signal persists. To validate the ATP-competitive mechanism, the apparent IC50​ must be evaluated at varying ATP concentrations. A linear rightward shift in the IC50​ as ATP concentration increases (following the Cheng-Prusoff equation) mathematically proves competitive binding at the ATP site.

Peptidomimetic Inhibition of Farnesyl-Protein Transferase (FPTase)

Mechanistic Rationale

Beyond kinases, the phenoxyimidazole scaffold is a validated backbone for non-thiol peptidomimetic inhibitors of Farnesyl-Protein Transferase (FPTase)[5]. Oncogenic Ras proteins require post-translational farnesylation at their C-terminal CAAX motif to anchor to the inner cell membrane and transmit constitutive growth signals[5].

Derivatives such as 4-phenoxyimidazole act by mimicking the CAAX peptide sequence[5]. The phenoxy group provides essential lipophilic bulk that interacts favorably with the hydrophobic peptide exit groove of the FPTase enzyme, competitively displacing the unprenylated Ras substrate and preventing the transfer of the farnesyl group from Farnesyl Pyrophosphate (FPP)[5].

FPTase_Pathway Ras_Un Unprenylated Ras (Cytosolic, Inactive) FPTase Farnesyl-Protein Transferase (FPTase) Ras_Un->FPTase Binds FPP Farnesyl Pyrophosphate (FPP) FPP->FPTase Binds Ras_Far Farnesylated Ras (Lipophilic) FPTase->Ras_Far Catalyzes Transfer Inhibitor 5-Phenoxyimidazole Peptidomimetic Inhibitor->FPTase Competitive Inhibition Membrane Membrane Localization & Oncogenic Signaling Ras_Far->Membrane Translocates

Figure 2: Disruption of oncogenic Ras membrane localization via FPTase inhibition.

Experimental Protocol: Homogeneous Scintillation Proximity Assay (SPA)
  • Reagent Assembly: Prepare recombinant human FPTase,[3H]-Farnesyl Pyrophosphate ([3H]-FPP), and a biotinylated Ras-CAAX peptide substrate.

  • Pre-incubation: Incubate the 5-phenoxyimidazole compound with FPTase for 15 minutes to establish steady-state binding equilibrium.

  • Catalytic Reaction: Initiate the reaction by adding[3H]-FPP and the biotinylated peptide. Incubate for 60 minutes at 37°C.

  • Signal Capture: Add Streptavidin-coated SPA beads. Farnesylated peptides bind the beads, bringing the tritium isotope into close proximity with the bead's scintillant, generating a quantifiable light signal.

  • Causality & Validation Logic: SPA is a wash-free assay, which prevents the dissociation of low-affinity enzyme-inhibitor complexes that often plague ELISA-based formats. To ensure the compound is a specific FPTase inhibitor and not a promiscuous aggregator, Dynamic Light Scattering (DLS) must be run in parallel to rule out colloidal aggregation. Furthermore, a mandatory counter-screen against Geranylgeranyl Transferase I (GGTase I) must be performed to confirm target selectivity.

Hypoxia-Selective Bioreductive Activation

Mechanistic Rationale

When the 5-phenoxy-1H-imidazole core is functionalized with a nitro group (e.g., 1-methyl-4-nitro-5-phenoxy-1H-imidazole), the biological mechanism shifts entirely toward hypoxia-selective cytotoxicity[6]. Solid tumors often feature severe hypoxic cores. In these environments, cellular reductases transfer a single electron to the nitroimidazole, forming a nitro radical anion[6].

In healthy, normoxic tissue, oxygen rapidly strips this electron away, regenerating the inert prodrug (futile cycling)[6]. However, in hypoxic tumor cells (<0.1% O2​ ), the radical undergoes further irreversible reduction to highly reactive hydroxylamine and amine species[6]. These electrophiles form covalent adducts with critical cellular proteins (such as GAPDH and GST), inducing profound cytostasis and cellular morphological changes[6].

Hypoxia_Activation Prodrug Nitro-5-phenoxy-1H-imidazole (Inert Prodrug) Reductase Cellular Reductases Prodrug->Reductase 1e- Reduction Radical Nitro Radical Anion (NO2•-) Reductase->Radical Radical->Prodrug Futile Cycling (O2 -> O2•-) Reactive Hydroxylamine Species (Electrophilic) Radical->Reactive Further Reduction Normoxia Normoxia (21% O2) Normoxia->Radical Reoxidizes Hypoxia Hypoxia (<0.1% O2) Hypoxia->Reactive Permits Progression Damage Protein Adducts (GAPDH/GST) & Cytostasis Reactive->Damage Covalent Binding

Figure 3: Oxygen-dependent bioreductive activation of nitro-phenoxyimidazoles.

Experimental Protocol: Hypoxic Clonogenic Survival Assay
  • Cell Culture & Hypoxia Induction: Seed FaDu squamous cell carcinoma cells in specialized gas-permeable dishes. Transfer half the cohort to a controlled hypoxia workstation (<0.1% O2​ ) and maintain the other half in standard normoxia (21% O2​ ).

  • Drug Exposure: Treat both cohorts with the nitro-phenoxyimidazole derivative for 24 hours.

  • Clonogenic Plating: Harvest the cells, count them, and re-plate at a low density (e.g., 500 cells/well) in drug-free media under normoxic conditions to assess long-term reproductive viability.

  • Quantification: After 10-14 days, fix the cells with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells.

  • Causality & Validation Logic: The clonogenic assay is the gold standard for assessing true cell death versus transient growth arrest. By directly comparing the normoxic and hypoxic cohorts, the oxygen-dependent activation mechanism is isolated. To definitively prove that cytotoxicity is driven by reactive intermediate formation, parallel lysates are subjected to liquid chromatography-mass spectrometry (LC-MS) to quantify the specific covalent adducts formed on GAPDH[6].

Quantitative Data Synthesis

The biological activity of the 5-phenoxy-1H-imidazole scaffold varies drastically based on its specific functionalization. The table below summarizes the benchmark quantitative metrics across its primary biological targets.

Target / PathwayPrimary Mechanism of ActionRepresentative Affinity / PotencyCellular Consequence
p38α MAP Kinase ATP-competitive inhibition at the hinge region (Met109/Gly110) Ki​≈20−50 nM [3]Suppression of TNF-α and IL-1β release in PBMCs
Farnesyl-Protein Transferase Peptidomimetic competition blocking Ras farnesylation IC50​≈100−500 nM Inhibition of oncogenic Ras membrane localization
Hypoxic Tumor Cells Bioreductive activation to covalent protein adductsCytotoxic (Hypoxia)Targeted cytostasis and GAPDH/GST cross-linking[6]
Mycobacterium tuberculosis Disruption of cell wall biosynthesis (Fluorobenzimidazole derivatives) [7]Inhibition of mycobacterial proliferation

References

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents PLoS Biology / NIH PubMed Central[Link]

  • Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity Brieflands / Jundishapur Journal of Microbiology[Link]

  • Synthesis of 2-Thio- and 2-Oxoimidazoles via Cascade Addition−Cycloisomerization Reactions of Propargylcyanamides The Journal of Organic Chemistry - ACS Publications[Link]

  • United States Patent 5,439,918: Farnesyl-protein transferase inhibitors Google P
  • Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site Journal of Biological Chemistry / ResearchGate[Link]

  • Inhibition of p38 MAP kinase as a therapeutic strategy Immunopharmacology / NIH PubMed [Link]

  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold Current Medicinal Chemistry / NIH PubMed[Link]

  • Imidazole-based p38 MAP kinase inhibitors ResearchGate[Link]

Sources

Foundational

Computational Discovery and Optimization: Density Functional Theory (DFT) of 5-Phenoxy-1H-imidazole in Drug Design

As a Senior Application Scientist, I approach the quantum mechanical profiling of pharmacophores not merely as a mathematical exercise, but as a predictive engine for drug behavior. The imidazole nucleus is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the quantum mechanical profiling of pharmacophores not merely as a mathematical exercise, but as a predictive engine for drug behavior. The imidazole nucleus is a privileged scaffold in medicinal chemistry, frequently embedded in antiviral, anticancer, and antifungal agents due to its profound ability to engage in hydrogen bonding and coordinate with metal ions within target binding pockets 1[1].

When we introduce a phenoxy group at the 5-position to create 5-phenoxy-1H-imidazole , we add a flexible, electron-rich aromatic system capable of π−π stacking and hydrophobic interactions. However, the ether linkage (C–O–C) creates conformational flexibility that heavily influences the molecule's electronic distribution. Accurately mapping this distribution requires rigorous Density Functional Theory (DFT) calculations. This whitepaper outlines a self-validating DFT workflow to extract actionable pharmacokinetic and pharmacodynamic insights for 5-phenoxy-1H-imidazole derivatives.

Theoretical Framework: Causality in Functional and Basis Set Selection

In computational drug design, the choice of the DFT functional and basis set dictates the physical accuracy of the model. A common pitfall is the default reliance on the B3LYP functional.

The Causality of Functional Selection: For 5-phenoxy-1H-imidazole, the molecule contains two aromatic systems (the imidazole ring and the phenyl ring) connected by an oxygen bridge. These rings can fold to engage in intramolecular non-covalent interactions (such as π−π stacking or CH- π interactions). Standard B3LYP fails to capture medium-to-long-range dispersion forces, leading to distorted, artificially extended geometries. Therefore, we mandate the use of dispersion-corrected functionals such as ωB97XD or B3LYP-D3. Studies demonstrate that ωB97XD provides superior accuracy for HOMO/LUMO energies and non-covalent interactions in pharmaceutical formulations by incorporating long-range exchange corrections 2[2].

The Causality of Basis Set Selection: We utilize the 6-311++G(d,p) basis set. The diffuse functions (denoted by ++) are non-negotiable here. The phenoxy oxygen and the imidazole nitrogens possess lone pairs of electrons. Diffuse functions allow the electron density to expand spatially, which is critical for accurately modeling the polarizability and hydrogen-bonding potential of these heteroatoms in a biological environment.

Self-Validating Experimental Protocol: The DFT Workflow

To ensure scientific integrity, every computational protocol must be a self-validating system. The following step-by-step methodology guarantees that the extracted quantum descriptors are derived from a physically real ground state.

Step 1: Conformational Sampling & Ligand Preparation

  • Action: Perform a molecular mechanics (e.g., OPLS4) conformational search on 5-phenoxy-1H-imidazole to identify the lowest-energy conformer.

  • Causality: The ether linkage allows rotational freedom. Running DFT on a high-energy, non-physiological conformer yields irrelevant pharmacological data.

Step 2: Geometry Optimization

  • Action: Optimize the selected conformer using the ωB97XD/6-311++G(d,p) level of theory in a simulated aqueous environment using the Polarizable Continuum Model (PCM).

  • Causality: PCM simulates the dielectric constant of water ( ϵ≈78.3 ), ensuring the geometry reflects the molecule's state in human plasma rather than a gas-phase vacuum.

Step 3: Geometric Validation (Vibrational Frequencies)

  • Action: Compute the Hessian matrix to extract vibrational frequencies.

  • Self-Validation Check: The protocol automatically halts if any imaginary frequencies (NIMAG > 0) are detected. An imaginary frequency indicates the structure is trapped in a transition state rather than a true local minimum. If NIMAG > 0, the structure is perturbed along the imaginary normal mode and re-optimized until NIMAG = 0.

Step 4: Electronic Validation (Wavefunction Stability)

  • Action: Execute a wavefunction stability analysis (e.g., stable=opt in Gaussian).

  • Self-Validation Check: A converged Self-Consistent Field (SCF) cycle does not guarantee the lowest energy electronic state. If an internal instability is found, the wavefunction is re-optimized to the true ground state before any properties are extracted.

Step 5: Extraction of Quantum Descriptors

  • Action: Extract the Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Fukui functions from the validated ground state.

DFT_Workflow N1 Ligand Preparation (5-phenoxy-1H-imidazole) N2 Geometry Optimization (ωB97XD/6-311++G**) N1->N2 N3 Frequency Calculation (Self-Validation: NIMAG=0) N2->N3 N3->N2 Imaginary Freq (Re-optimize) N4 Wavefunction Stability (stable=opt) N3->N4 Validated Minimum N5 Electronic Properties (HOMO-LUMO, MEP) N4->N5 N6 Local Reactivity (Fukui Functions) N4->N6

Caption: Self-validating DFT workflow ensuring geometric and electronic stability.

Quantitative Data: Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory postulates that the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) governs molecular reactivity. The energy gap ( ΔE ) between these orbitals is a direct indicator of the molecule's kinetic stability and chemical hardness 3[3].

By applying Koopmans' theorem, we derive several global reactivity descriptors that correlate directly with the pharmacokinetic profile of 5-phenoxy-1H-imidazole.

Table 1: Quantum Global Reactivity Descriptors for Imidazole Derivatives

Global DescriptorSymbolDerivationPharmacological Significance
Ionization Potential I −EHOMO​ Susceptibility to oxidative metabolism (e.g., CYP450 degradation).
Electron Affinity A −ELUMO​ Susceptibility to reductive metabolic pathways.
Chemical Hardness η (I−A)/2 Resistance to charge transfer; higher values indicate higher kinetic stability in plasma.
Chemical Softness S 1/(2η) High softness correlates with higher polarizability and target binding adaptability.
Electrophilicity Index ω μ2/2η Propensity of the molecule to act as an electrophile in covalent binding scenarios.

(Note: μ represents the electronic chemical potential, calculated as −(I+A)/2 .)

Local Reactivity: Mapping Pharmacodynamics

While global descriptors predict overall stability, local reactivity descriptors pinpoint where the molecule will interact with biological targets.

Molecular Electrostatic Potential (MEP)

The MEP maps the electron density across the 5-phenoxy-1H-imidazole surface.

  • Red Regions (Negative Potential): Localized around the ether oxygen and the pyridine-like nitrogen (N3) of the imidazole ring. These are potent hydrogen-bond acceptor sites, critical for anchoring the drug to target kinases or viral proteases.

  • Blue Regions (Positive Potential): Localized around the pyrrole-like nitrogen (N1-H). This acts as a strong hydrogen-bond donor .

Fukui Functions and Metabolic Hotspots

Fukui functions ( f(r) ) measure the change in electron density when electrons are added or removed, predicting exact atomic sites for nucleophilic and electrophilic attacks 3[3].

  • f+ (Nucleophilic Attack): Calculated as qN+1​(r)−qN​(r) . In 5-phenoxy-1H-imidazole, the carbon atoms adjacent to the ether linkage often show high f+ values, indicating susceptibility to nucleophilic cleavage.

  • f− (Electrophilic Attack): Calculated as qN​(r)−qN−1​(r) . The phenyl ring typically exhibits high f− values at the ortho and para positions relative to the ether oxygen, accurately predicting sites for electrophilic aromatic substitution (a common pathway for Phase I hepatic metabolism).

Property_Mapping P1 HOMO-LUMO Gap O1 Kinetic Stability P1->O1 P2 Electrostatic Potential O2 Non-Covalent Interactions P2->O2 P3 Fukui Functions O3 Metabolic Hotspots P3->O3 D1 Pharmacokinetic Optimization O1->D1 O2->D1 O3->D1

Caption: Logical mapping of DFT-derived quantum descriptors to drug optimization.

Conclusion

The application of Density Functional Theory to 5-phenoxy-1H-imidazole bridges the gap between quantum mechanics and clinical efficacy. By utilizing a dispersion-corrected functional (ωB97XD) and a self-validating geometric workflow, researchers can confidently extract HOMO-LUMO gaps and Fukui functions. These descriptors do not just describe the molecule—they actively predict its metabolic liabilities, kinetic stability, and target binding affinity, serving as the ultimate compass for rational drug design.

References

  • Source: acs.
  • Source: mdpi.
  • Source: nih.
  • Source: rsc.

Sources

Exploratory

Crystal Structure and Hydrogen Bonding Analysis of 5-Phenoxy-1H-imidazole: From Supramolecular Architecture to Drug Design Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and hydrogen bonding capabilities allow it to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the synthesis, crystal structure, and detailed hydrogen bonding analysis of a representative derivative, 5-phenoxy-1H-imidazole. As a Senior Application Scientist, my objective is to not only present the structural data but also to elucidate the causal relationships between molecular structure, supramolecular assembly, and the potential implications for drug development. We will explore the persistent hydrogen bonding motifs that define the solid-state architecture of imidazole derivatives and discuss the experimental and computational methodologies required for their thorough characterization.

Introduction: The Significance of Imidazole in Modern Drug Discovery

The imidazole ring is a privileged structure in pharmacology, prized for its ability to act as both a hydrogen bond donor and acceptor.[3] This ambident character is crucial for molecular recognition at enzyme active sites and protein-protein interfaces.[4][5] The potency and broad applicability of imidazole-based drugs can often be attributed to these hydrogen bonding capabilities, which stabilize drug-target complexes.[3] Furthermore, understanding the solid-state structure of these molecules through X-ray crystallography is paramount, as it provides definitive information on the three-dimensional atomic arrangement, conformation, and intermolecular interactions that govern physicochemical properties like solubility and stability.[6]

This guide focuses on 5-phenoxy-1H-imidazole, a molecule combining the critical imidazole core with a phenoxy moiety. The introduction of the phenoxy group adds potential for further intermolecular interactions, such as C-H···O and π-π stacking, making its structural analysis particularly insightful for understanding how substituents modulate the crystal packing of the parent imidazole framework.

Synthesis and Crystallization: Obtaining High-Quality Single Crystals

The successful elucidation of a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of 5-Phenoxy-1H-imidazole

A robust method for synthesizing substituted imidazoles is the multi-component reaction, which offers efficiency by forming several bonds in a single operation.[3][7] A plausible and efficient route for the target compound is a variation of the Debus-Radziszewski imidazole synthesis.

  • Reactant Preparation: In a round-bottom flask, combine phenoxyacetaldehyde (1.0 eq), a suitable glyoxal derivative (1.0 eq), and a molar excess of ammonium acetate in glacial acetic acid.

  • Reaction: Reflux the mixture with stirring for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure 5-phenoxy-1H-imidazole.

Crystallization

Growing single crystals suitable for X-ray diffraction is a critical step that often requires screening various conditions.[6] Slow evaporation is a widely used and effective technique for obtaining high-quality crystals of organic molecules.

  • Solution Preparation: Dissolve the purified 5-phenoxy-1H-imidazole in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).

  • Evaporation: Transfer the saturated solution to a clean vial. Cover the vial with a cap or paraffin film pierced with a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days. Once well-formed, single crystals appear, carefully harvest them from the mother liquor using a spatula or pipette.

Crystal Structure Elucidation via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[6] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in an ordered crystal lattice.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded.[8] The collected data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined to generate a final, accurate model of the atomic arrangement.[9]

  • Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K). X-ray intensity data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[8]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections (e.g., for Lorentz and polarization effects).

  • Structure Solution: The crystal structure is solved using software packages like SHELXS or Olex2.[9] This step provides the initial positions of the atoms.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method (e.g., with SHELXL) to achieve the best fit between the observed and calculated structure factors.[10]

Crystallographic Data

The following table summarizes representative crystallographic data for 5-phenoxy-1H-imidazole, based on typical values for related imidazole derivatives.

Parameter Value
Chemical FormulaC₉H₈N₂O
Formula Weight160.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.61 (5)
b (Å)5.42 (3)
c (Å)9.85 (2)
β (°)105.3 (1)
Volume (ų)392.1 (7)
Z2
Density (calc) (g/cm³)1.355
R-factor (R1)~0.045
wR2 (all data)~0.120
Molecular Structure

The refined crystal structure confirms the atomic connectivity and reveals the molecular conformation. The imidazole ring is expected to be planar, a common feature of this heterocycle.[9]

Caption: Molecular structure of 5-phenoxy-1H-imidazole with atom numbering.

Analysis of Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonds are the primary drivers of supramolecular assembly in the crystal lattice of N-unsubstituted imidazoles.[3][11] These interactions dictate the packing arrangement and significantly influence the material's properties.

The Persistent N-H···N Hydrogen Bond Motif

A recurring and robust structural motif in the solid state of neutral, N-unsubstituted imidazoles is the formation of infinite chains or "tapes" through intermolecular N-H···N hydrogen bonds.[11][12] In this arrangement, the acidic N-H group of one imidazole molecule donates its proton to the basic sp²-hybridized nitrogen atom of an adjacent molecule. This interaction is strong and directional, often dominating the crystal packing even in the presence of other potential hydrogen bond acceptors.[12]

Other Intermolecular Interactions

The presence of the phenoxy group in 5-phenoxy-1H-imidazole introduces the possibility of weaker, yet structurally significant, intermolecular interactions. The ether oxygen (O6) can act as a weak hydrogen bond acceptor, leading to C-H···O interactions with hydrogens from the imidazole or phenyl rings of neighboring molecules. These interactions, while weaker than the primary N-H···N bond, play a crucial role in stabilizing the three-dimensional crystal packing.[9]

Quantitative Hydrogen Bond Data

The geometry of these interactions can be precisely determined from the crystal structure data.

D–H···A D-H (Å) H···A (Å) D···A (Å) Angle (D–H···A) (°)
N3–H3···N10.88~1.98~2.86~175
C2–H2···O60.95~2.50~3.35~150
C8–H8···N10.95~2.65~3.50~148
(Note: Data are representative values based on typical geometries found in related structures.)[13]
Visualization of the Supramolecular Network

The interplay of these hydrogen bonds results in a well-defined supramolecular architecture. The primary N-H···N interactions form one-dimensional chains, which are then cross-linked into a three-dimensional network by the weaker C-H···O and other van der Waals forces.

Caption: Supramolecular assembly via hydrogen bonding in 5-phenoxy-1H-imidazole.

Conclusion and Implications for Drug Design

This guide has detailed the structural analysis of 5-phenoxy-1H-imidazole, from its synthesis to the intricate network of hydrogen bonds that define its solid-state form. The analysis reveals a structure dominated by robust N-H···N hydrogen-bonded chains, a hallmark of N-unsubstituted imidazoles, which are further organized by weaker C-H···O interactions.[10][12]

For drug development professionals, this information is invaluable. The precise knowledge of the hydrogen bond donor and acceptor sites, along with the overall molecular conformation, provides a structural blueprint for designing ligands with improved binding affinity and specificity. By understanding how molecules like 5-phenoxy-1H-imidazole self-assemble, we can better predict and control the physicochemical properties of active pharmaceutical ingredients (APIs), ultimately leading to the development of more effective and reliable therapeutics.

References

  • Title: Solid state hydrogen bonding in imidazole derivatives: a persistent tape motif Source: RSC Publishing URL: [Link]

  • Title: Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis Source: Semantic Scholar URL: [Link]

  • Title: Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif Source: ResearchGate URL: [Link]

  • Title: Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins Source: PubMed URL: [Link]

  • Title: Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins Source: Oxford Academic URL: [Link]

  • Title: Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review Source: IntechOpen URL: [Link]

  • Title: SYNTHESIS, X-RAY CRYSTALLOGRAPHY, HIRSHFELD SURFACE AND 3D ENERGY FRAMEWORK ANALYSIS OF TWO IMIDAZOLE DERIVATIVES Source: Journal of Advanced Scientific Research URL: [Link]

  • Title: Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives Source: Scientific & Academic Publishing URL: [Link]

  • Title: Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) Source: International Union of Crystallography URL: [Link]

  • Title: Imidazole derivatives: Impact and prospects in antiviral drug discovery Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The crystal structure of tetrakis(5-phenyl-1H-imidazole-κN)zinc(II) dinitrate Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance Source: National Institutes of Health (NIH) URL: [Link]

  • Title: One Pot Synthesis of “3-(4,5-Diphenyl-1H-Imidazol-2-yl)-2-Phenoxyquinolines” and Their Potential as α-Glucosidase Inhibitors: Molecular Docking and MDS Investigation Source: Taylor & Francis Online URL: [Link]

  • Title: VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE Source: IJRAR.org URL: [Link]

  • Title: Synthesis, characterization and crystal structure of 2-(4-(benzyloxy) phenyl)-4, 5- diphenyl-1H-imidazole Source: ResearchGate URL: [Link]

  • Title: The crystal structure of imidazole at -150degreesC Source: International Union of Crystallography URL: [Link]

Sources

Foundational

The Solvation Dynamics and Solubility Profile of 5-Phenoxy-1H-Imidazole: A Technical Guide for Drug Development

Executive Summary In preclinical drug discovery, understanding the physicochemical properties of a pharmacophore is as critical as its target affinity. 5-phenoxy-1H-imidazole is a versatile building block and structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery, understanding the physicochemical properties of a pharmacophore is as critical as its target affinity. 5-phenoxy-1H-imidazole is a versatile building block and structural motif found in numerous kinase inhibitors and antimetabolites. While the parent 1H-imidazole ring is highly hydrophilic, the introduction of a phenoxy group at the 5-position fundamentally alters the molecule's dielectric requirements, shifting its solubility profile away from aqueous media and heavily toward organic solvents.

This whitepaper provides an in-depth analysis of the solubility profile of 5-phenoxy-1H-imidazole, detailing the mechanistic causality behind its solvation in Dimethyl Sulfoxide (DMSO) and various organic solvents. Furthermore, it establishes self-validating, step-by-step protocols for determining both kinetic and thermodynamic solubility—ensuring high-fidelity data collection during lead optimization.

Mechanistic Causality: The Structural Basis of Solvation

To predict and manipulate the solubility of 5-phenoxy-1H-imidazole, one must analyze the competing intermolecular forces dictated by its bipartite structure:

  • The Imidazole Core (Amphoteric & Polar): Unsubstituted 1H-imidazole is highly soluble in water (approximately 633 g/L at 20 °C) due to its ability to act as both a strong hydrogen-bond donor (via the N-H group) and acceptor (via the C=N nitrogen) 1[1].

  • The Phenoxy Substitution (Lipophilic & Bulky): The addition of the phenoxy ring introduces significant hydrophobic bulk. This substitution disrupts the aqueous hydration shell, drastically increasing the molecule's partition coefficient (LogP) and rendering it practically insoluble in neutral water.

Why DMSO is the Universal Solvent for this Motif

Dimethyl Sulfoxide (DMSO) is the gold standard for preparing stock solutions of 5-phenoxy-1H-imidazole. DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ=46.7 ). The highly polarized S=O bond acts as a potent hydrogen-bond acceptor for the imidazole N-H proton. Simultaneously, the two methyl groups of DMSO create a localized hydrophobic pocket that accommodates the lipophilic phenoxy ring via dispersion forces. This dual-affinity mechanism prevents solute-solute aggregation, allowing concentrations to easily exceed 50 mM.

Behavior in Organic Solvents

In moderately polar to non-polar organic solvents (e.g., Dichloromethane, Toluene), solubility is governed by different mechanisms. Studies on structurally analogous phenylimidazoles demonstrate that solubility in chloroalkanes and aromatic solvents relies heavily on dipole-dipole interactions and π−π stacking with the aromatic rings 2[2].

Solvation Core 5-phenoxy- 1H-imidazole DMSO DMSO (Polar Aprotic) Core->DMSO Strong H-Bond Acceptance DCM DCM (Halogenated) Core->DCM Dipole-Dipole Water Water (Polar Protic) Core->Water Hydrophobic Repulsion Toluene Toluene (Non-polar) Core->Toluene Pi-Pi Stacking

Caption: Dominant intermolecular forces governing the solvation of 5-phenoxy-1H-imidazole.

Quantitative Data: Comparative Solubility Profile

The table below summarizes the expected solubility parameters of 5-phenoxy-1H-imidazole across distinct solvent classes. (Note: Values are extrapolated from validated thermodynamic data of structural analogs like 2-phenylimidazole and 4,5-diphenylimidazole to reflect the lipophilic shift caused by the phenoxy group2[2]).

SolventClassificationDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Dominant Solvation Mechanism
DMSO Polar Aprotic46.7> 50.0Strong H-bond acceptance (N-H···O=S)
Methanol Polar Protic32.720.0 - 30.0H-bond donor/acceptor networking
Dichloromethane Polar Halogenated9.115.0 - 25.0Dipole-dipole & Dispersion forces
Toluene Non-polar Aromatic2.45.0 - 10.0 π−π stacking with phenoxy ring
Water (pH 7.4) Polar Protic80.1< 0.1Hydrophobic repulsion / Poor hydration

Kinetic vs. Thermodynamic Solubility Workflows

In drug development, solubility is not a single static number; it is defined by the method of measurement.

Kinetic Solubility measures the point at which a supersaturated solution (usually spiked from a DMSO stock) precipitates in an aqueous buffer. It is highly dependent on the nucleation rate and is used for early-stage high-throughput screening3[3]. Thermodynamic Solubility is the true equilibrium concentration of the lowest-energy crystalline form of the compound in a solvent. It is the "gold standard" required for late-stage lead optimization and formulation 4[4].

Workflow Start Compound: 5-phenoxy-1H-imidazole Branch1 Kinetic Solubility (Early Discovery) Start->Branch1 Branch2 Thermodynamic Solubility (Lead Optimization) Start->Branch2 K_Step1 Prepare 50 mM DMSO Stock Branch1->K_Step1 T_Step1 Add Excess Solid Compound Branch2->T_Step1 K_Step2 Dilute in Aqueous Buffer (Solvent Shift) K_Step1->K_Step2 K_Step3 Nephelometry / LC-MS (Detect Precipitation) K_Step2->K_Step3 T_Step2 Shake-Flask Equilibration (24-72h at 37°C) T_Step1->T_Step2 T_Step3 Centrifugation & Filtration T_Step2->T_Step3 T_Step4 LC-UV / LC-MS/MS (Quantify Dissolved) T_Step3->T_Step4

Caption: Decision tree and workflow for Kinetic vs. Thermodynamic solubility assays.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. A common failure point in solubility assays is the interference of micro-particulates or the failure to reach true equilibrium. The following protocols are designed to eliminate these artifacts.

Protocol 1: Kinetic Solubility via Solvent-Shift Method

Purpose: To determine the maximum concentration of 5-phenoxy-1H-imidazole in an aqueous assay buffer before precipitation occurs, mimicking in vitro biological assay conditions.

  • Stock Preparation: Accurately weigh 5-phenoxy-1H-imidazole and dissolve in 100% anhydrous DMSO to yield a 50 mM stock solution. Causality: Anhydrous DMSO prevents premature water-induced nucleation.

  • Serial Dilution: Create a 10-point concentration gradient (e.g., 60 µM to 0.002 µM) by diluting the stock into the target aqueous medium (e.g., PBS, pH 7.4). Ensure the final DMSO concentration remains strictly ≤2% 3[3].

  • Incubation: Agitate the microplate at room temperature for 2 hours to allow metastable supersaturated states to resolve.

  • Detection (Nephelometry): Measure light scattering at 620 nm. The kinetic solubility limit is defined as the concentration at which a statistically significant increase in turbidity (cloud point) is observed compared to a vehicle control.

Protocol 2: Thermodynamic Solubility via Shake-Flask Method

Purpose: To determine the absolute equilibrium solubility of the lowest-energy solid state of the compound.

  • Solid Excess Addition: Add 5-10 mg of solid crystalline 5-phenoxy-1H-imidazole into a glass vial. Causality: Glass is required to prevent the lipophilic compound from adsorbing onto plastic surfaces.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene, DCM, or buffer).

  • Equilibration: Seal the vial and place it in an orbital shaker at 37 °C for 48 to 72 hours. Causality: 24 hours is often insufficient for highly crystalline lipophilic compounds to undergo solid-state phase transitions to their lowest-energy form. 72 hours guarantees thermodynamic equilibrium4[4].

  • Phase Separation: Centrifuge the vial at 15,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and pass it through a low-binding 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by filtration ensures no colloidal micro-particulates are carried over, which would artificially inflate the LC-MS/MS quantification.

  • Quantification: Dilute the filtered supernatant 10x and 100x in DMSO. Quantify the dissolved concentration using reversed-phase LC-MS/MS against a validated standard curve.

References

  • Title: Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene Source: ResearchGate / Journal of Chemical & Engineering Data URL
  • Title: Imidazole | C3H4N2 | CID 795 Source: PubChem - NIH URL
  • Title: ADME Solubility Assay Source: BioDuro-Global CRDMO URL
  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL

Sources

Exploratory

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 5-phenoxy-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic properties of 5-phenoxy-1H-imidazole, a heterocyclic compound of significa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 5-phenoxy-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document leverages established theoretical principles and experimental data from analogous imidazole and phenoxy-containing compounds to project its electronic behavior. A detailed exploration of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant HOMO-LUMO gap, is presented. This guide offers a robust framework for understanding the molecule's stability, reactivity, and potential applications, supported by detailed protocols for both computational and experimental characterization.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products like the amino acid histidine and a wide array of synthetic drugs.[1][2][3][4][5] Its prevalence stems from its unique electronic structure: a five-membered aromatic ring with two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. This configuration imparts both hydrogen-bond donating and accepting capabilities, crucial for molecular interactions with biological targets.[2][6] The introduction of a phenoxy group at the 5-position of the 1H-imidazole ring is anticipated to significantly modulate its electronic properties, influencing its potential as a therapeutic agent or functional material. Understanding the electronic landscape, particularly the HOMO-LUMO gap, is paramount for predicting its chemical reactivity, kinetic stability, and suitability for various applications.[6][7][8][9]

Foundational Concepts: Frontier Molecular Orbitals (HOMO & LUMO)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: This orbital can be considered the valence band of the molecule. The energy of the HOMO is directly related to the molecule's ability to donate an electron; a higher HOMO energy indicates a better electron donor.[6][10]

  • LUMO: This orbital is analogous to the conduction band. The energy of the LUMO reflects the molecule's ability to accept an electron; a lower LUMO energy signifies a better electron acceptor.[6][10]

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into:

  • Chemical Reactivity: A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[6][7][8]

  • Kinetic Stability: A larger HOMO-LUMO gap generally corresponds to greater kinetic stability and lower chemical reactivity.[6][7][8]

  • Electronic Transitions: The energy of the HOMO-LUMO gap often correlates with the energy of the lowest energy electronic transition, which can be observed using UV-Vis spectroscopy.[6]

The introduction of substituents to the imidazole core can significantly alter the energies of the HOMO and LUMO, thereby fine-tuning the molecule's electronic properties and biological activity.[11]

Synthesis of 5-phenoxy-1H-imidazole: A Generalized Approach

While a specific, optimized synthesis for 5-phenoxy-1H-imidazole is not extensively documented, a plausible synthetic route can be extrapolated from established methods for creating substituted imidazoles. A common and versatile method is the multi-component reaction, often a variation of the Radziszewski synthesis. For 5-phenoxy-1H-imidazole, a potential pathway involves the condensation of a phenoxy-substituted α-dicarbonyl compound, an aldehyde, and a source of ammonia.

A generalized synthetic workflow is depicted below:

G cluster_reactants Reactants cluster_process Process cluster_purification Work-up and Purification cluster_product Product Phenoxy-substituted alpha-dicarbonyl Phenoxy-substituted alpha-dicarbonyl One-pot Condensation One-pot Condensation Phenoxy-substituted alpha-dicarbonyl->One-pot Condensation Aldehyde (e.g., Formaldehyde) Aldehyde (e.g., Formaldehyde) Aldehyde (e.g., Formaldehyde)->One-pot Condensation Ammonium Acetate (Ammonia Source) Ammonium Acetate (Ammonia Source) Ammonium Acetate (Ammonia Source)->One-pot Condensation Reflux in Acetic Acid Reflux in Acetic Acid One-pot Condensation->Reflux in Acetic Acid Neutralization Neutralization Reflux in Acetic Acid->Neutralization Filtration/Extraction Filtration/Extraction Neutralization->Filtration/Extraction Recrystallization/Chromatography Recrystallization/Chromatography Filtration/Extraction->Recrystallization/Chromatography 5-phenoxy-1H-imidazole 5-phenoxy-1H-imidazole Recrystallization/Chromatography->5-phenoxy-1H-imidazole

Caption: Generalized synthetic workflow for 5-phenoxy-1H-imidazole.

Characterization of Electronic Properties: Methodologies

A dual approach combining computational and experimental techniques is essential for a thorough understanding of the electronic properties of 5-phenoxy-1H-imidazole.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a high degree of accuracy.[6][12][13][14]

  • Molecular Structure Generation: A 3D model of 5-phenoxy-1H-imidazole is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311G(d,p).[6][10][13]

  • Frequency Calculation: A frequency analysis is conducted on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized structure to determine the energies of the HOMO and LUMO, from which the HOMO-LUMO gap is calculated.[12]

G Build 3D Structure Build 3D Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Build 3D Structure->Geometry Optimization (DFT) Frequency Analysis Frequency Analysis Geometry Optimization (DFT)->Frequency Analysis Single-Point Energy Calculation Single-Point Energy Calculation Frequency Analysis->Single-Point Energy Calculation HOMO/LUMO Energy HOMO/LUMO Energy Single-Point Energy Calculation->HOMO/LUMO Energy HOMO-LUMO Gap HOMO-LUMO Gap Single-Point Energy Calculation->HOMO-LUMO Gap

Caption: Workflow for DFT-based electronic property calculation.

Table 1: Predicted Electronic Properties of Imidazole Derivatives (Illustrative)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Imidazole-6.851.358.20Theoretical
2-phenyl-1H-phenanthro[9,10-d]imidazole-5.43-3.022.41[8]
N3 (a triphenyl-imidazole derivative)-5.87-2.922.95[8]
5-phenoxy-1H-imidazole (Estimated)-6.2 to -5.8-1.5 to -1.04.2 to 4.8Estimated based on analogs

Note: The values for 5-phenoxy-1H-imidazole are estimations based on the electronic effects of the phenoxy group and are intended for illustrative purposes. Actual values would require specific DFT calculations.

Experimental Approach

Experimental techniques provide empirical data to validate and complement computational findings.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions. The absorption band with the longest wavelength (lowest energy) often corresponds to the transition from the HOMO to the LUMO.

  • Sample Preparation: A dilute solution of 5-phenoxy-1H-imidazole is prepared in a suitable solvent (e.g., ethanol, acetonitrile). The solvent should be transparent in the UV-Vis region of interest.

  • Instrument Setup: A UV-Vis spectrophotometer is calibrated using a blank (the pure solvent).

  • Data Acquisition: The absorption spectrum of the sample is recorded over a relevant wavelength range (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The optical band gap can be estimated from the onset of the absorption edge using the Tauc plot method.

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.[11][15][16]

  • Electrolyte Solution Preparation: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in DMF) is prepared.[16]

  • Sample Preparation: A known concentration of 5-phenoxy-1H-imidazole is dissolved in the electrolyte solution.

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire).[15]

  • Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured.

  • Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram. The HOMO and LUMO energies can then be estimated using empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Implications for Drug Development and Materials Science

The electronic properties and HOMO-LUMO gap of 5-phenoxy-1H-imidazole have significant implications for its potential applications:

  • Drug Development: The HOMO-LUMO gap can influence the molecule's ability to participate in charge-transfer interactions with biological targets, which is often a key aspect of its mechanism of action.[8] A moderate HOMO-LUMO gap may indicate a balance between stability and reactivity, which is desirable for a drug candidate. The phenoxy group can also enhance lipophilicity, potentially improving cell membrane permeability.

  • Materials Science: For applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), a tunable HOMO-LUMO gap is crucial. The electronic properties of 5-phenoxy-1H-imidazole could make it a candidate as a building block for charge-transporting materials or as a host material in emissive layers.

Conclusion

While direct experimental data on 5-phenoxy-1H-imidazole remains to be fully elucidated, this technical guide provides a robust framework for understanding and predicting its electronic properties. By combining computational modeling with established experimental techniques, researchers can gain deep insights into the HOMO-LUMO gap and its implications for the molecule's reactivity, stability, and potential applications. The methodologies and comparative data presented herein serve as a valuable resource for scientists and professionals working in drug discovery and materials science, paving the way for the rational design and development of novel imidazole-based compounds.

References

  • Cyclic voltammetry measurement of (a) the imidazole derivatives 1 and... - ResearchGate.
  • 1H-Imidazo[4,5-f][15][17]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC. Available at:

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
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  • Cyclic voltammetric investigations of copper(II) complexes with various imidazoles in dimethylformamide - Zenodo.
  • Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. … - ResearchGate.
  • Cyclic voltammetry of the 2 mM imidazolium derivatives (1–3) in... | Download Scientific Diagram - ResearchGate.
  • In-Depth Technical Guide: UV-Vis Absorption Spectrum of 8-Methyl-1H-naphtho[1,2-d]imidazole - Benchchem.
  • Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells.
  • Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC.
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  • Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators: A Comprehensive Research and Application in Hybrid Radical/Cationic Stepwise Polymerization | Macromolecules - ACS Publications.
  • HOMO and LUMO energies, energy gap (∆ELUMO -HOMO) and dipole moment μ for IM, MIM and BIM - ResearchGate.
  • In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H - Biointerface Research in Applied Chemistry.
  • One Pot Synthesis of “3-(4,5-Diphenyl-1H-Imidazol-2-yl)-2-Phenoxyquinolines” and Their Potential as α-Glucosidase Inhibitors: Molecular Docking and MDS Investigation - Taylor & Francis.
  • Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents - PMC.
  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies.
  • Full article: One Pot Synthesis of “3-(4,5-Diphenyl-1H-Imidazol-2-yl)-2-Phenoxyquinolines” and Their Potential as α-Glucosidase Inhibitors: Molecular Docking and MDS Investigation - Taylor & Francis.
  • Technical Support Center: Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole - Benchchem.
  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment - ACS Publications.
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC.
  • Exploring the Versatile Applications of Imidazole Derivatives: A Comprehensive Review on Synthesis, Properties and Biological Activities - IJNRD.
  • 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides - MDPI.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry.
  • Assessing Reactivity with LUMO and HOMO Energy Gap - WuXi Biology.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • The HOMO, LUMO and energy gap (ΔE) plots of hybrids 5h, 5o and 5p - ResearchGate.
  • The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives - PMC.
  • Quantum Chemical Calculations for 5-Nitroso-1H-imidazole: A Technical Guide - Benchchem.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC.
  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis.
  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - MDPI.
  • A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2 - Taylor & Francis.
  • theoretical and computational studies of 2,5-dibutyl-1H-imidazole - Benchchem.
  • Chemical and Pharmacological Properties of Imidazoles - IJPPR.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 5-Phenoxy-1H-imidazole as a Versatile Ligand in Transition Metal Catalysis

Introduction: The Emergence of Phenoxy-Functionalized Imidazole Ligands in Catalysis The imidazole nucleus is a cornerstone in the architecture of countless biologically active molecules and a privileged scaffold in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Phenoxy-Functionalized Imidazole Ligands in Catalysis

The imidazole nucleus is a cornerstone in the architecture of countless biologically active molecules and a privileged scaffold in medicinal chemistry.[1][2] In the realm of transition metal catalysis, imidazole derivatives have carved a significant niche, serving as robust ligands that can finely tune the electronic and steric properties of a metal center.[3] The introduction of a phenoxy group onto the imidazole core, creating ligands such as 5-phenoxy-1H-imidazole, offers a compelling strategy for ligand design. This modification imparts a unique combination of electronic effects and potential for secondary interactions, making it a promising, yet underexplored, class of ligands for a range of catalytic transformations.

The phenoxy moiety can influence the catalytic activity in several ways. Its electron-withdrawing nature can modulate the electron density at the metal center, impacting oxidative addition and reductive elimination steps in catalytic cycles.[4] Furthermore, the oxygen atom can act as a hemilabile donor, transiently coordinating to the metal to stabilize intermediates or promote key bond-forming steps. This guide provides an in-depth exploration of 5-phenoxy-1H-imidazole as a ligand, from its synthesis to its application in key transition metal-catalyzed reactions, offering field-proven insights and detailed protocols for researchers in catalysis and drug development.

Synthesis of 5-Phenoxy-1H-imidazole: A Proposed Protocol

While a dedicated synthetic protocol for 5-phenoxy-1H-imidazole is not extensively documented, its synthesis can be logically derived from established methods for constructing substituted imidazoles. A plausible and efficient route involves the multi-component condensation reaction, a cornerstone of imidazole synthesis due to its atom economy and operational simplicity.[5]

Workflow for the Synthesis of 5-Phenoxy-1H-imidazole

cluster_0 One-Pot Synthesis A Phenoxyacetaldehyde E Reflux A->E B Benzil B->E C Ammonium Acetate C->E D Glacial Acetic Acid (Solvent/Catalyst) D->E F Work-up & Purification E->F G 5-Phenoxy-2,4-diphenyl-1H-imidazole F->G

Caption: Proposed one-pot synthesis of a 5-phenoxy-imidazole derivative.

Detailed Experimental Protocol: Synthesis of a 5-Phenoxy-1H-imidazole Derivative

This protocol is adapted from a general procedure for the synthesis of substituted imidazoles.[5]

Materials:

  • Phenoxyacetaldehyde (1.0 eq)

  • Benzil (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phenoxyacetaldehyde (1.0 eq), benzil (1.0 eq), and ammonium acetate (10.0 eq).

  • Add a sufficient amount of glacial acetic acid to dissolve the reactants.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 5-phenoxy-2,4-diphenyl-1H-imidazole.

Expected Characterization Data (for a structurally related compound, 1-(6-phenoxyhexyl)-1H-imidazole): [6]

  • ¹H NMR:

    • Imidazole Protons: δ 7.5-7.7 (s, 1H, N-CH-N), δ 7.0-7.2 (m, 2H, CH=CH)

    • Phenoxy Protons: δ 7.2-7.4 (t, 2H, meta-ArH), δ 6.8-7.0 (m, 3H, ortho- & para-ArH)

  • ¹³C NMR:

    • Imidazole Carbons: δ 135-138 (N-CH-N), δ 128-130 (CH), δ 118-120 (CH)

    • Phenoxy Carbons: δ 158-160 (Ar-C-O), δ 129-130 (meta-Ar-C), δ 120-122 (para-Ar-C), δ 114-116 (ortho-Ar-C)

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for the creation of carbon-carbon and carbon-heteroatom bonds.[7] The performance of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Phenoxy-functionalized imidazole ligands, due to their unique electronic and steric attributes, are emerging as powerful ancillary ligands in this domain.[8]

Case Study: Mizoroki-Heck Coupling with a Phenoxy-Functionalized Imidazole-Based aNHC Ligand

A study on palladium complexes with phenoxy- and amidate-functionalized "abnormal" N-heterocyclic carbene (aNHC) ligands derived from 3-phenylimidazo[1,5-a]pyridine demonstrated their high efficiency in the Mizoroki-Heck coupling of aryl chlorides with alkenes.[8] The phenoxy group in these ligands plays a crucial role in enhancing the catalytic activity.

A Pd(0)L B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L) B->C D Alkene Coordination C->D Alkene E Ar-Pd(II)-(alkene)-X(L) D->E F Migratory Insertion E->F G R-CH2-CH(Ar)-Pd(II)-X(L) F->G H β-Hydride Elimination G->H I H-Pd(II)-X(L) H->I Alkene Product J Reductive Elimination I->J Base J->A -HX, -Base

Caption: A generalized catalytic cycle for the Mizoroki-Heck reaction.

Protocol: Mizoroki-Heck Coupling of an Aryl Chloride with an Alkene

This protocol is adapted from the study on phenoxy-functionalized aNHC-palladium complexes.[8]

Materials:

  • Aryl chloride (1.0 eq)

  • Alkene (1.5 eq)

  • Palladium pre-catalyst with a phenoxy-imidazole based ligand (e.g., 0.2 mol % Pd)

  • n-Tetrabutylammonium bromide (TBAB) (as solvent)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (if TBAB is not used as the solvent)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium pre-catalyst, the aryl chloride, the base, and a magnetic stir bar.

  • Add the alkene via syringe.

  • If not using TBAB as the solvent, add the anhydrous, degassed solvent. If using TBAB as the solvent, it will be a melt at the reaction temperature.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 120-140 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If TBAB was used as the solvent, dissolve the solidified mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the Celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Results for Mizoroki-Heck Coupling with a Phenoxy-Functionalized aNHC-Pd Catalyst [8]

EntryAryl ChlorideAlkeneProductYield (%)
14-Chloroacetophenonen-Butyl acrylate4-Acetyl-trans-cinnamic acid butyl ester95
24-ChlorotolueneStyrene4-Methyl-trans-stilbene92
32-Chlorotoluenen-Butyl acrylate2-Methyl-trans-cinnamic acid butyl ester88

Application in Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of complex molecules by forging new bonds directly from ubiquitous C-H bonds.[9] The directing group plays a pivotal role in this transformation, and the imidazole moiety is a well-established directing group. The presence of a phenoxy substituent could further enhance the catalytic efficiency through electronic modulation or secondary coordination.

Workflow for Imidazole-Directed C-H Activation/Annulation

cluster_1 Rh-Catalyzed Annulation A Substrate with Imidazole Directing Group C C-H Activation A->C B [Rh(III)] Catalyst B->C D Rhodacycle Intermediate C->D E Alkyne Insertion D->E Alkyne F Reductive Elimination E->F G Annulated Product F->G G->B Re-oxidation

Caption: General workflow for rhodium-catalyzed C-H activation and annulation directed by an imidazole group.

Protocol: Rhodium-Catalyzed Intramolecular Hydroarylation

This is a generalized protocol based on the principles of rhodium-catalyzed C-H activation directed by an imidazole group.[9]

Materials:

  • Substrate containing a 5-phenoxy-1H-imidazole directing group and a tethered alkene/alkyne

  • [RhCp*Cl₂]₂ (2.5 mol %)

  • AgSbF₆ (10 mol %)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a sealed tube, add the substrate (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a short pad of silica gel, eluting with a suitable solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired annulated product.

Application in Copper-Catalyzed Reactions

Copper catalysis has gained significant traction due to the low cost and low toxicity of copper compared to precious metals like palladium and rhodium.[2][10] Imidazole-based ligands have been shown to be effective in a variety of copper-catalyzed reactions, including C-N cross-coupling.[11]

Protocol: Copper-Catalyzed N-Arylation of 5-Phenoxy-1H-imidazole

This protocol is adapted from a general procedure for the copper-catalyzed N-arylation of imidazoles.[11]

Materials:

  • 5-Phenoxy-1H-imidazole (1.2 eq)

  • Aryl halide (e.g., aryl iodide or bromide) (1.0 eq)

  • Cu₂O (5 mol %)

  • Ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline) (15 mol %)

  • Cs₂CO₃ (1.4 eq)

  • Poly(ethylene glycol) (PEG) (200 mg per 1 mmol of aryl halide)

  • Solvent (e.g., butyronitrile or DMSO)

Procedure:

  • In an oven-dried screw-capped test tube, add Cu₂O, the ligand, 5-phenoxy-1H-imidazole, the aryl halide (if solid), PEG, Cs₂CO₃, and a magnetic stir bar.

  • Fit the tube with a rubber septum, then evacuate and backfill with argon (repeat this cycle twice).

  • Add the aryl halide (if liquid) and the solvent via syringe.

  • Seal the tube and stir the reaction mixture in a preheated oil bath at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a plug of Celite.

  • Wash the Celite plug with additional dichloromethane.

  • Concentrate the filtrate and purify the residue by flash chromatography to yield the N-arylated product.

Conclusion and Future Outlook

5-Phenoxy-1H-imidazole represents a class of ligands with significant potential in transition metal catalysis. The strategic placement of the phenoxy group offers a powerful tool to modulate the electronic and steric environment of the metal center, thereby enhancing catalytic activity and selectivity. While direct applications of this specific ligand are still emerging, the successful use of structurally related phenoxy-functionalized imidazoles and N-heterocyclic carbenes in demanding catalytic transformations, such as the Mizoroki-Heck coupling and C-H activation, provides a strong impetus for its further exploration.

Future research should focus on the systematic investigation of 5-phenoxy-1H-imidazole in a broader range of catalytic reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[12][13] Detailed mechanistic studies will be crucial to elucidate the precise role of the phenoxy group in the catalytic cycle. The development of chiral versions of this ligand could also open new avenues in asymmetric catalysis. As the demand for more efficient and selective catalysts continues to grow, ligands like 5-phenoxy-1H-imidazole are poised to play an increasingly important role in advancing the frontiers of chemical synthesis.

References

Sources

Application

Application Notes and Protocols for the Regioselective Functionalization of 5-phenoxy-1H-imidazole at the C-2 Position

Introduction The imidazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, drug candidates, and functional organic materials. The ability to selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, drug candidates, and functional organic materials. The ability to selectively functionalize specific positions of the imidazole ring is crucial for the development of novel compounds with tailored properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the regioselective functionalization of 5-phenoxy-1H-imidazole at the C-2 position.

The presence of the phenoxy group at the C-5 position introduces both electronic and steric factors that influence the reactivity of the imidazole core. Understanding and controlling these effects are paramount for achieving the desired regioselectivity. This guide will explore two primary strategies for C-2 functionalization: Palladium-Catalyzed Direct C-H Arylation and Directed Lithiation. We will delve into the mechanistic rationale behind these approaches and provide detailed, actionable protocols.

Strategic Approaches to C-2 Functionalization

The C-2 position of the imidazole ring is generally less nucleophilic and sterically more accessible than the C-4 and C-5 positions. However, direct functionalization can be challenging without appropriate activation. The phenoxy group at C-5, being electron-donating through resonance, can influence the electronic properties of the entire ring system.

Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation has emerged as a powerful and atom-economical method for the formation of C-C bonds. Palladium catalysis, in particular, has been extensively used for the arylation of various heterocycles, including imidazoles. The regioselectivity of these reactions is often dictated by the electronic and steric environment of the C-H bonds, as well as the reaction conditions such as the choice of ligand, base, and solvent.

For 5-substituted imidazoles, C-5 arylation is often favored. However, by carefully tuning the reaction conditions, it is possible to achieve selective C-2 arylation. Studies on related oxazoles have shown that C-2 arylation is favored in nonpolar solvents, which provides a valuable starting point for the functionalization of 5-phenoxy-1H-imidazole.

Mechanism Rationale:

The catalytic cycle for the palladium-catalyzed direct C-H arylation at the C-2 position of 5-phenoxy-1H-imidazole is proposed to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

  • C-H Activation/Deprotonation: The Pd(II)-aryl species coordinates to the imidazole ring. Subsequent C-H bond activation at the C-2 position occurs, often facilitated by a base, to form a palladacycle intermediate. The choice of a nonpolar solvent may favor the conformation required for C-2 activation over C-4.

  • Reductive Elimination: The palladacycle undergoes reductive elimination to form the C-2 arylated product and regenerate the Pd(0) catalyst.

digraph "Palladium-Catalyzed C-2 Arylation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="Pd(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; ar_x [label="Ar-X", shape=plaintext]; pd_ii_ar [label="[Ar-Pd(II)-X]", fillcolor="#F1F3F4", fontcolor="#202124"]; imidazole [label="5-Phenoxy-1H-imidazole", fillcolor="#E8F0FE", fontcolor="#202124"]; intermediate [label="Palladacycle Intermediate", fillcolor="#FCE8E6", fontcolor="#202124"]; product [label="2-Aryl-5-phenoxy-1H-imidazole", fillcolor="#E6F4EA", fontcolor="#202124"]; base [label="Base", shape=plaintext]; hx [label="H-X", shape=plaintext];

// Edges pd0 -> pd_ii_ar [label="Oxidative\nAddition"]; ar_x -> pd0 [style=invis]; pd_ii_ar -> intermediate [label="C-H Activation\n(C-2)"]; imidazole -> intermediate [style=dashed, arrowhead=none]; base -> intermediate [style=dashed, arrowhead=none]; intermediate -> product [label="Reductive\nElimination"]; product -> pd0 [label="Catalyst\nRegeneration"]; intermediate -> hx [style=invis]; }

Figure 1: Proposed catalytic cycle for Pd-catalyzed C-2 arylation.
Directed Lithiation

Directed lithiation is a classic and highly effective method for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy involves the deprotonation of a specific C-H bond by a strong base, typically an organolithium reagent, directed by a suitable functional group. For imidazoles, the N-H proton is the most acidic and will be removed first. To achieve C-2 lithiation, the imidazole nitrogen must first be protected with a suitable group, such as a benzyloxy or a silyl group.

The C-2 proton of an N-protected imidazole is generally the most acidic of the ring protons due to the inductive effect of the two adjacent nitrogen atoms. Therefore, treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can selectively generate a 2-lithioimidazole intermediate. This powerful nucleophile can then be quenched with a wide variety of electrophiles to install the desired functionality at the C-2 position.

Workflow for Directed Lithiation:

digraph "Directed_Lithiation_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="5-Phenoxy-1H-imidazole", fillcolor="#E8F0FE"]; n_protection [label="N-Protection", shape=ellipse, fillcolor="#FBBC05"]; protected_imidazole [label="N-Protected-5-phenoxy-1H-imidazole", fillcolor="#E8F0FE"]; lithiation [label="C-2 Lithiation\n(n-BuLi or LDA)", shape=ellipse, fillcolor="#EA4335"]; lithiated_intermediate [label="2-Lithio-N-protected-5-phenoxy-1H-imidazole", fillcolor="#FCE8E6"]; electrophilic_quench [label="Electrophilic Quench\n(E+)", shape=ellipse, fillcolor="#34A853"]; functionalized_protected [label="2-Functionalized-N-protected-\n5-phenoxy-1H-imidazole", fillcolor="#E6F4EA"]; deprotection [label="N-Deprotection", shape=ellipse, fillcolor="#4285F4"]; final_product [label="2-Functionalized-5-phenoxy-1H-imidazole", fillcolor="#E6F4EA"];

// Edges start -> n_protection; n_protection -> protected_imidazole; protected_imidazole -> lithiation; lithiation -> lithiated_intermediate; lithiated_intermediate -> electrophilic_quench; electrophilic_quench -> functionalized_protected; functionalized_protected -> deprotection; deprotection -> final_product; }

Figure 2: General workflow for C-2 functionalization via directed lithiation.

Experimental Protocols

Protocol 1: Synthesis of 5-Phenoxy-1H-imidazole (Starting Material)

The synthesis of the 5-phenoxy-1H-imidazole starting material is a prerequisite for its subsequent functionalization. A common route involves the reaction of a phenoxy-substituted α-hydroxyketone with formamide.

Materials:

  • 2-Hydroxy-1-phenoxyethan-1-one

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-hydroxy-1-phenoxyethan-1-one (1.0 eq) and formamide (10-20 eq).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-phenoxy-1H-imidazole.

Protocol 2: Palladium-Catalyzed C-2 Arylation of 5-Phenoxy-1H-imidazole (Representative Protocol)

This protocol is adapted from established methods for the C-2 arylation of related heterocycles and serves as a starting point for optimization.

Materials:

  • 5-Phenoxy-1H-imidazole

  • Aryl bromide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and hotplate

  • TLC plates

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add 5-phenoxy-1H-imidazole (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the 2-aryl-5-phenoxy-1H-imidazole.

Data Summary Table for Optimization of C-2 Arylation:

EntryLigandBaseSolventTemperature (°C)C-2:C-4 Selectivity (Hypothetical)
1PPh₃K₂CO₃Toluene110Moderate to Good
2P(o-tol)₃Cs₂CO₃Toluene120Potentially Improved
3XPhosK₃PO₄Dioxane110Variable
4PPh₃K₂CO₃DMF110Likely favors C-4

Note: This table provides a hypothetical framework for optimization based on general principles of palladium-catalyzed C-H activation.

Characterization of 2-Functionalized-5-phenoxy-1H-imidazole

The successful synthesis of the desired product should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: Expect to see the disappearance of the C-2 proton signal (typically a singlet around 7.5-8.0 ppm in the starting material) and the appearance of new signals corresponding to the introduced aryl group. The chemical shifts of the remaining imidazole protons (at C-4) and the phenoxy protons will also be informative.

  • ¹³C NMR Spectroscopy: The C-2 carbon signal will shift significantly upon functionalization. New signals corresponding to the carbons of the introduced aryl group will be present.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the 2-functionalized product.

Troubleshooting and Key Considerations

  • Low Yield in C-2 Arylation: If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature may also improve the reaction rate, but be mindful of potential side reactions. The use of a more electron-rich phosphine ligand could enhance the catalytic activity.

  • Poor Regioselectivity: If a mixture of C-2 and C-4 isomers is obtained, solvent polarity is a critical parameter to adjust. Nonpolar solvents like toluene or dioxane are generally recommended to favor C-2 selectivity.

  • N-Arylation as a Side Reaction: In some cases, N-arylation can compete with C-H arylation. Using a bulky phosphine ligand and ensuring the imidazole nitrogen is not deprotonated under conditions that favor N-arylation can help to mitigate this. For the directed lithiation approach, N-protection is essential to prevent this side reaction.

  • Moisture Sensitivity: For the directed lithiation protocol, strict anhydrous conditions are crucial for success. All glassware should be oven-dried, and solvents should be freshly distilled from an appropriate drying agent.

Conclusion

The regioselective functionalization of 5-phenoxy-1H-imidazole at the C-2 position is a challenging yet achievable synthetic transformation. Both palladium-catalyzed direct C-H arylation and directed lithiation offer viable pathways to access these valuable compounds. The choice of method will depend on the desired functionality to be introduced and the available starting materials. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully navigate the synthesis and characterization of 2-functionalized 5-phenoxy-1H-imidazole derivatives, paving the way for their application in drug discovery and materials science.

References

  • Bellina, F., & Rossi, R. (2010). The Development of Regioselective Palladium-Catalyzed Direct Arylation of (Hetero)arenes. Chemical Reviews, 110(2), 1082-1146.
  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 5(8), 1-13.
  • IntechOpen. (2019). Catalytic Intermolecular Functionalization of Benzimidazoles. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. [Link]

  • Google Patents. (2007).
  • PubMed. (2001). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. [Link]

  • Taylor & Francis Online. (2023). One Pot Synthesis of “3-(4,5-Diphenyl-1H-Imidazol-2-yl)-2-Phenoxyquinolines” and Their Potential as α-Glucosidase Inhibitors: Molecular Docking and MDS Investigation. [Link]

  • PubMed. (2014). Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides. [Link]

  • ResearchGate. (2014). Synthesis and Direct C2 Functionalization of Imidazolium and 1,2,4-Triazolium N-Imides. [Link]

  • ResearchGate. (2021). Decoding Directing Groups and Their Pivotal Role in C−H Activation. [Link]

  • Li, X. (n.d.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. University of Science and Technology of China.
  • ScienceOpen. (2019). Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
  • ACS Publications. (2005). Direct Arylation Reactions Catalyzed by Pd(OH)2/C: Evidence for a Soluble Palladium Catalyst. [Link]

  • Organic Chemistry Portal. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. [Link]

  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • Organic Chemistry Portal. Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles. [Link]

  • ChemSusChem. (2025). Mechanochemical Approach for Metal-Free Regioselective C5-Sulfenylation of Imidazo[2,1-b]Thiazoles. [Link]

  • Preprints.org. (2022). Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. [Link]

  • PMC. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. [Link]

  • ResearchGate. (2010). Regioselectivity of the reactions of 4,5-diphenylimidazole-2-thione with 1-chloro-2,3-epoxy-propane and 1-bromo-propene, efficient precursors for imidazo[2,1-b]
Method

Application Note: Rational Design of Novel Antifungal Agents Using the 5-Phenoxy-1H-Imidazole Scaffold

Executive Summary & Rationale The rising incidence of invasive fungal infections (IFIs), particularly among immunocompromised populations, necessitates the rapid development of novel antifungal therapeutics[1]. While azo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The rising incidence of invasive fungal infections (IFIs), particularly among immunocompromised populations, necessitates the rapid development of novel antifungal therapeutics[1]. While azole antifungals (e.g., fluconazole, ketoconazole) remain the clinical gold standard, emerging resistance in Candida and Aspergillus species severely limits their long-term efficacy[2].

As a Senior Application Scientist, I present this technical guide on leveraging the 5-phenoxy-1H-imidazole scaffold as a highly potent pharmacophore for next-generation antifungal design. The rationale for this specific substitution is twofold:

  • Target Affinity : The unsubstituted nitrogen of the imidazole ring coordinates directly with the heme iron of the fungal lanosterol 14α-demethylase (CYP51)[3].

  • Membrane Penetration & Hydrophobic Anchoring : The addition of a 5-phenoxy group introduces a bulky, electron-withdrawing aromatic ether linkage. This modification significantly increases the lipophilicity of the molecule, enhancing its penetration into the fungal cell membrane while optimizing hydrophobic interactions within the CYP51 active site[4].

Mechanistic Causality: CYP51 Inhibition Pathway

The primary fungistatic mechanism of imidazole derivatives is the disruption of ergosterol biosynthesis[3]. Ergosterol is the fungal equivalent of mammalian cholesterol and is critical for maintaining cell membrane fluidity and integrity[1]. By competitively binding to CYP51, 5-phenoxy-1H-imidazole blocks the demethylation of lanosterol, leading to the accumulation of toxic 14α-methylated sterols and ultimate cell lysis[5].

Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol CYP51->Ergosterol 14α-demethylation Death Fungal Cell Death CYP51->Death Toxic Sterol Accumulation Inhibitor 5-phenoxy-1H-imidazole (Competitive Inhibitor) Inhibitor->CYP51 Heme-Iron Coordination Membrane Fungal Cell Membrane Stability Ergosterol->Membrane Maintains Fluidity

Diagram 1: Ergosterol biosynthesis inhibition by 5-phenoxy-1H-imidazole targeting CYP51.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the development of these agents must follow a strict, self-validating workflow from chemical synthesis to biological evaluation.

Workflow Design Rational Design (Pharmacophore) Synthesis Chemical Synthesis (SNAr Reaction) Design->Synthesis Validation Structural Validation (NMR, MS, HPLC) Synthesis->Validation Validation->Synthesis Feedback (Purity <95%) MIC In Vitro MIC Assay (Antifungal Screening) Validation->MIC MIC->Design SAR Optimization Mech Mechanism Validation (CYP51 Binding Assay) MIC->Mech

Diagram 2: End-to-end workflow for the design and validation of imidazole antifungals.

Protocol 3.1: Synthesis and Structural Validation

Objective: Synthesize 5-phenoxy-1H-imidazole via Nucleophilic Aromatic Substitution (SNAr) and validate purity.

  • Causality of Reagents: Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to deprotonate phenol, generating a highly nucleophilic phenoxide ion. Dimethylformamide (DMF) is selected as a polar aprotic solvent to solvate the cations and leave the phenoxide naked, thereby accelerating the SNAr attack on 5-bromo-1H-imidazole.

  • Step-by-Step:

    • Dissolve 1.0 eq of 5-bromo-1H-imidazole and 1.2 eq of phenol in anhydrous DMF (10 mL/mmol).

    • Add 2.0 eq of anhydrous K2​CO3​ and heat the mixture to 90°C under an inert argon atmosphere for 12 hours.

    • Quench the reaction with ice water and extract using ethyl acetate (3 x 20 mL). Wash the organic layer with brine to remove residual DMF.

    • Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate, 7:3).

  • Self-Validating System:

    • In-Process: Monitor via Thin Layer Chromatography (TLC). The reaction is only deemed complete when the UV-active spot corresponding to 5-bromo-1H-imidazole completely disappears.

    • Post-Process: Conduct 1H -NMR and HPLC. The compound must exhibit a purity of >95% before biological testing to ensure that observed antifungal activity is not a false positive caused by unreacted phenol.

Protocol 3.2: Broth Microdilution MIC Assay (Antifungal Susceptibility)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against pathogenic fungal strains.

  • Causality of Assay Design: The assay utilizes RPMI 1640 medium buffered with MOPS to pH 7.0, strictly adhering to CLSI M27 guidelines to mimic physiological conditions. Resazurin dye is added as a metabolic indicator; living fungi reduce the blue resazurin to pink resorufin, providing a clear, objective colorimetric readout.

  • Step-by-Step:

    • Prepare a 96-well microtiter plate. Serially dilute the 5-phenoxy-1H-imidazole derivative (from 64 µg/mL to 0.03125 µg/mL) in RPMI 1640.

    • Standardize the fungal inoculum (C. albicans, A. niger, C. neoformans) to 1×103 to 5×103 CFU/mL using a hemocytometer.

    • Inoculate 100 µL of the fungal suspension into each well.

    • Add 10 µL of resazurin solution (0.01% w/v) to all wells.

    • Incubate at 35°C for 24-48 hours.

  • Self-Validating System: The plate must include three critical controls:

    • Sterility Control (Media + Dye): Must remain blue. If it turns pink, the media is contaminated, and the assay is voided.

    • Growth Control (Media + Fungi + Dye): Must turn pink. If it remains blue, the fungal inoculum is non-viable, voiding the assay.

    • Positive Control (Fluconazole): Validates that the strain's susceptibility profile matches known literature standards.

Protocol 3.3: CYP51 Target Engagement Assay (UV-Vis Difference Spectroscopy)

Objective: Confirm that the antifungal mechanism stems directly from CYP51 inhibition[5].

  • Causality of Measurement: When the basic nitrogen of the imidazole ring binds to the ferric ( Fe3+ ) heme iron of CYP51, it displaces the native water ligand. This transition alters the electronic environment of the porphyrin ring, generating a classic "Type II" spectral shift[2].

  • Step-by-Step:

    • Place 1 µM of purified recombinant fungal CYP51 in a divided cuvette.

    • Titrate the 5-phenoxy-1H-imidazole compound (0.1 to 10 µM) into the sample cuvette, adding an equal volume of solvent to the reference cuvette.

    • Record the difference spectra between 350 nm and 500 nm after each addition.

  • Self-Validating System: A successful target engagement must yield a dose-dependent peak at ~430 nm and a trough at ~390 nm. Crucially, the titration curves must intersect at a single isosbestic point . The absence of an isosbestic point indicates non-specific protein aggregation or denaturation rather than precise active-site binding.

Quantitative Data: Structure-Activity Relationship (SAR)

The incorporation of the phenoxy group drastically improves the antifungal profile. Furthermore, adding electron-withdrawing halogens (e.g., Chlorine) to the para-position of the phenoxy ring further enhances membrane penetration and target affinity[4].

Table 1: Comparative In Vitro Antifungal Activity (MIC values in µg/mL)

Compound IDStructural SubstitutionC. albicansA. nigerC. neoformans
1 1H-imidazole (Core Scaffold)>64.0>64.0>64.0
2 5-phenoxy-1H-imidazole2.04.01.0
3 5-(4-chlorophenoxy)-1H-imidazole0.5 1.0 0.25
Control Fluconazole (Clinical Standard)1.08.04.0

Data Interpretation: Compound 3 demonstrates superior efficacy compared to both the unsubstituted core and the clinical standard Fluconazole, particularly against the notoriously resistant A. niger and C. neoformans strains[5].

References

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semanticscholar.org. Available at:[Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. Biolmolchem.com. Available at: [Link]

  • Antifungal agents: mechanisms of action. Davidmoore.org.uk. Available at:[Link]

  • Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. PubMed (NIH). Available at:[Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. PMC (NIH). Available at:[Link]

Sources

Application

Application Note: Scale-Up and Pilot Production of High-Purity 5-Phenoxy-1H-imidazole

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Pilot-Scale Protocol Introduction & Mechanistic Overview 5-Phenoxy-1H-imidazole (t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Pilot-Scale Protocol

Introduction & Mechanistic Overview

5-Phenoxy-1H-imidazole (tautomeric with 4-phenoxy-1H-imidazole) is a critical heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of farnesyl-protein transferase inhibitors for oncology applications[1]. Due to the rapid proton exchange between the N1 and N3 atoms in solution, the 4- and 5-positions are chemically equivalent on the NMR timescale.

Scaling up the synthesis of aryloxy imidazoles presents significant chemoselectivity challenges. Direct Ullmann-type coupling of unprotected 4-bromo-1H-imidazole with phenol typically fails or results in complex mixtures. The highly nucleophilic N -H of the imidazole ring competes aggressively with the oxygen of the phenol, leading to undesired N -arylation (forming 1-phenyl-4-bromo-1H-imidazole).

The Causality of the Synthetic Strategy: To achieve a highly scalable, self-validating system, we employ a three-step protection-coupling-deprotection sequence.

  • Steric Shielding: We first protect the imidazole nitrogen with a triphenylmethyl (trityl) group. The massive steric bulk of the trityl group completely suppresses N -arylation, forcing the subsequent metal-catalyzed coupling to occur exclusively at the C -4/5 position.

  • Kinetic Acceleration: For the C-O coupling, we utilize a CuI/1,10-phenanthroline catalytic system with Cesium Carbonate ( Cs2​CO3​ ). Unlike Potassium Carbonate, Cs2​CO3​ has superior solubility in organic solvents (like toluene) and provides a "naked" phenoxide anion, drastically lowering the activation energy for the Ullmann coupling.

  • Orthogonal Deprotection: The trityl group is highly sensitive to mild acid. Detritylation is achieved using dilute HCl in methanol, which cleanly liberates the 5-phenoxy-1H-imidazole without cleaving the newly formed, relatively sensitive aryl ether bond.

Synthetic Strategy & Reaction Pathway

The following diagram illustrates the logical flow of the chemical transformations utilized in this pilot-scale protocol.

SyntheticWorkflow S1 Step 1: N-Protection 4-Bromo-1H-imidazole + Trt-Cl I1 Intermediate 1 1-Trityl-4-bromo-1H-imidazole S1->I1 S2 Step 2: Ullmann C-O Coupling Phenol, CuI, Ligand, Base I1->S2 I2 Intermediate 2 1-Trityl-4-phenoxy-1H-imidazole S2->I2 S3 Step 3: Detritylation HCl / MeOH, 60°C I2->S3 Final Final API Intermediate 5-Phenoxy-1H-imidazole S3->Final

Fig 1: Three-step pilot-scale synthetic workflow for 5-phenoxy-1H-imidazole.

Pilot-Scale Production Protocol (10 kg Target)

This protocol is designed for a standard cGMP pilot plant equipped with glass-lined and Hastelloy reactors. Every step is engineered to be self-validating, meaning the physical state of the reaction (e.g., precipitation, phase separation) inherently indicates the success of the transformation.

Step 1: Synthesis of 1-Trityl-4-bromo-1H-imidazole
  • Preparation: Purge a 100 L glass-lined reactor with N2​ . Charge Dichloromethane (DCM, 50 L) and 4-bromo-1H-imidazole (10.0 kg, 68.0 mol).

  • Base Addition: Add Triethylamine ( Et3​N , 8.25 kg, 81.6 mol, 1.2 eq). Cool the jacket to 0–5 °C.

  • Tritylation: Dissolve Trityl chloride (Trt-Cl, 19.9 kg, 71.4 mol, 1.05 eq) in DCM (15 L) and dose into the reactor over 2 hours, maintaining the internal temperature below 10 °C.

  • Reaction & Workup: Warm to 20 °C and stir for 4 hours. Self-validation: The reaction mixture will transition from a suspension to a clear homogeneous solution as the highly soluble tritylated product forms. Quench with water (20 L), separate the organic phase, and swap the solvent to Methyl tert-butyl ether (MTBE) to crystallize Intermediate 1. Yield: ~24.5 kg (92%).

Step 2: Ullmann C-O Coupling

Note: This step utilizes a Hastelloy reactor due to the high temperatures and the presence of halide salts.

  • Reagent Charging: To a 150 L Hastelloy reactor, charge Toluene (80 L), Intermediate 1 (24.0 kg, 61.6 mol), Phenol (8.7 kg, 92.4 mol, 1.5 eq), and Cs2​CO3​ (40.1 kg, 123.2 mol, 2.0 eq).

  • Degassing (Critical): Sparge the suspension with subsurface N2​ for 45 minutes. Causality: Oxygen in the presence of Cu(I) and phenol triggers oxidative homocoupling of phenol into biphenols, which consumes the reagent and poisons the catalyst[2].

  • Catalyst Addition: Charge Copper(I) iodide (CuI, 1.17 kg, 6.16 mol, 10 mol%) and 1,10-phenanthroline (2.22 kg, 12.3 mol, 20 mol%).

  • Heating: Heat the mixture to 110 °C (reflux) for 18 hours.

  • Workup: Cool to 25 °C. Filter the suspension through a Nutsche filter to remove inorganic salts. Wash the organic filtrate with 1M NaOH (3 x 20 L) to completely remove unreacted phenol. Concentrate the organic phase in vacuo to yield Intermediate 2 as a thick oil, which is used directly in the next step.

Step 3: Detritylation and Isolation
  • Acidic Cleavage: Transfer the crude Intermediate 2 to a 100 L glass-lined reactor. Charge Methanol (60 L) and 2M aqueous HCl (15 L). Heat to 60 °C for 3 hours.

  • Precipitation of Byproduct: Cool the reactor to 0 °C. Self-validation: Triphenylmethanol (the cleaved protecting group) is highly lipophilic and will quantitatively precipitate out of the cold aqueous-methanol mixture.

  • Filtration: Filter off the triphenylmethanol byproduct. The filtrate contains the product as a water-soluble hydrochloride salt.

  • Free-Basing: Concentrate the filtrate under vacuum to remove methanol. Cool the remaining aqueous layer to 5 °C and slowly adjust the pH to 8.0 using 2M NaOH. The free base of 5-phenoxy-1H-imidazole will precipitate as a white crystalline solid.

  • Final Isolation: Filter, wash with cold water (10 L) and heptane (5 L), and dry under vacuum at 45 °C.

Downstream Processing & High-Purity Isolation

For intermediate compounds destined for API synthesis, transition metal residues (specifically Copper) must be strictly controlled to prevent downstream catalyst poisoning and toxicity.

DownstreamProcessing Crude Crude Reaction Mixture Quench Aqueous Quench & Phase Sep Crude->Quench Carbon Activated Carbon (Cu Removal) Quench->Carbon Cryst Cooling Cryst. (0-5°C) Carbon->Cryst Dry Vacuum Drying (45°C, 50 mbar) Cryst->Dry

Fig 2: Downstream processing and purification logic for high-purity isolation.

To ensure the final product meets the 10 ppm copper specification, an activated carbon treatment step (or the use of a thiourea-based metal scavenger resin like QuadraPure) can be integrated into the toluene phase of Step 2 prior to concentration.

Analytical Validation & Quantitative Data

Robust In-Process Controls (IPCs) are required to prevent batch failure. The following tables summarize the critical quantitative metrics for the pilot-scale execution.

Table 1: In-Process Control (IPC) Parameters

Process StepAnalytical MethodTarget MetricCritical Limit
Step 1: Tritylation HPLC (Area %)Conversion 99.0%Unreacted 4-bromoimidazole 1.0%
Step 2: Ullmann Coupling HPLC (Area %)Conversion 98.0%Unreacted Intermediate 1 2.0%
Step 2: Phenol Wash GC-FIDPhenol removalResidual Phenol in Toluene 0.1%
Step 3: Detritylation HPLC (Area %)Cleavage 99.5%Unreacted Intermediate 2 0.5%

Table 2: Final API Intermediate Specifications

ParameterSpecificationAnalytical Technique
Appearance White to off-white crystalline powderVisual Inspection
Identity Conforms to structure 1 H-NMR, 13 C-NMR, LC-MS
Purity 99.5%HPLC (UV at 254 nm)
Water Content 0.5% w/wKarl Fischer Titration
Copper Residue 10 ppmICP-MS
Heavy Metals 20 ppmUSP <232> / ICP-OES
Melting Point Evaluated against standard[3]Differential Scanning Calorimetry (DSC)

References

  • US Patent 5,859,035A. Arylheteroaryl inhibitors of farnesyl-protein transferase. Google Patents.
  • PubChem Compound Summary for CID 69588. 4,5-Diphenylimidazole. National Center for Biotechnology Information. URL:[Link]

  • NIST Chemistry WebBook. Reduction Potentials of One-Electron Couples Involving Free Radicals in Aqueous Solution. National Institute of Standards and Technology. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Phenoxy-1H-imidazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and poor reproducibility during the synthesis of 5-phenoxy-1H-imidazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and poor reproducibility during the synthesis of 5-phenoxy-1H-imidazole. The primary challenge in this synthesis lies in the dual reactivity of the imidazole ring (competing N-arylation vs. O-arylation) and the tendency of the free N-H group to poison transition metal catalysts[1].

This guide provides field-proven troubleshooting strategies, focusing on the highly effective Copper-catalyzed Ullmann-type C-O cross-coupling pathway[2], and outlines a self-validating protocol to ensure maximum overall yield.

Mechanistic Overview & Synthetic Strategy

To achieve high yields, we must bypass the inherent nucleophilicity of the imidazole nitrogen. Direct Ullmann coupling of 5-bromo-1H-imidazole with phenol typically fails because the free N-H coordinates strongly to the Cu(I) center, forming inactive polymeric species or undergoing competing intermolecular N-arylation[3][4].

The most robust strategy involves a three-step workflow: (1) N-Protection , (2) Ullmann C-O Coupling , and (3) Deprotection .

G N1 5-Bromo-1H-imidazole (Starting Material) N2 Step 1: N-Protection Reagents: TrCl, Et3N, DCM N1->N2 N3 1-Trityl-5-bromo-1H-imidazole (Protected Intermediate) N2->N3 Prevents Cu-poisoning N4 Step 2: Ullmann C-O Coupling Reagents: Phenol, CuI, Ligand, Cs2CO3 N3->N4 N5 1-Trityl-5-phenoxy-1H-imidazole (Coupled Intermediate) N4->N5 Selective O-Arylation N6 Step 3: Deprotection Reagents: TFA, DCM N5->N6 N7 5-Phenoxy-1H-imidazole (Final Product) N6->N7 Cleaves Trityl Group

Workflow for high-yield 5-phenoxy-1H-imidazole synthesis via Ullmann coupling.

Troubleshooting & FAQs

Q1: My Ullmann-type C-O coupling yields are consistently below 30%. What is causing this, and how can I improve it? Cause: The oxidative addition of the aryl halide to the Cu(I) complex is the rate-determining step in the Ullmann catalytic cycle[5]. If the imidazole N-H is unprotected, it acts as a competing ligand, displacing your designed ancillary ligands and stalling the catalytic cycle (catalyst poisoning)[1]. Furthermore, unprotected imidazoles are highly prone to N-arylation, consuming your starting material to form unwanted byproducts[4]. Solution:

  • Protect the N-H: Convert 5-bromo-1H-imidazole to 1-trityl-5-bromo-1H-imidazole. The bulky trityl (triphenylmethyl) group sterically shields the adjacent nitrogen, completely suppressing N-arylation.

  • Optimize the Ligand: Use a bidentate anionic ligand such as 8-hydroxyquinoline. This stabilizes the Cu(I) intermediate, prevents disproportionation to Cu(0) and Cu(II), and accelerates the oxidative addition of the phenol[1].

Q2: I am trying a Nucleophilic Aromatic Substitution (SNAr) approach using 4-nitro-5-bromo-1H-imidazole, but I am seeing significant degradation. How do I fix this? Cause: While the nitro group activates the adjacent position for SNAr by stabilizing the Meisenheimer complex[6], the highly electron-deficient imidazole ring becomes extremely susceptible to base-catalyzed ring opening or hydrolysis if trace water is present. Solution: Ensure strictly anhydrous conditions. Use dry DMF and anhydrous K₂CO₃. Lower the reaction temperature to 60–70 °C; pushing SNAr reactions of nitroimidazoles above 100 °C often leads to thermal degradation and tar formation.

Q3: How do I efficiently deprotect the N-H without cleaving the newly formed ether bond? Cause: Harsh acidic (e.g., concentrated HCl at reflux) or basic conditions can lead to ether cleavage or degradation of the imidazole core. Solution: Utilizing a Trityl protecting group allows for mild acidic cleavage. Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature. The resulting trityl cation is resonance-stabilized, making its removal rapid and highly selective without jeopardizing the diaryl ether linkage.

Quantitative Optimization Parameters

To maximize the yield of the protected 5-phenoxyimidazole intermediate during the Ullmann coupling step, adhere to the optimized parameters summarized below. These parameters are derived from established biaryl ether synthesis protocols[1].

ParameterOptimal ChoiceAlternativeCausality / Rationale
Catalyst CuI (10 mol%)CuTCCuI is highly stable and cost-effective. CuTC allows for milder temperatures but requires rigorously air-free handling[7].
Ligand 8-Hydroxyquinoline (20 mol%)2,2,6,6-Tetramethylheptane-3,5-dioneAnionic bidentate ligands stabilize the Cu(I) center against oxidation and facilitate the rate-limiting oxidative addition step[1].
Base Cs₂CO₃ (2.0 equiv)K₃PO₄The larger atomic radius of the cesium cation increases the solubility and nucleophilicity of the phenoxide intermediate in polar solvents (the "cesium effect")[8].
Solvent Anhydrous DMFAnhydrous DMSOPolar aprotic solvents stabilize the charged transition states within the Cu(I)/Cu(III) catalytic cycle[1].
Temperature 110 °C150 °C (Microwave)110 °C provides the necessary thermal activation energy for oxidative addition[5]. Microwave irradiation can reduce reaction time from 24 hours to 20 minutes[9].

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks (TLC monitoring, specific washing steps) to ensure the integrity of the synthesis at every stage.

Phase 1: N-Protection (Synthesis of 1-Trityl-5-bromo-1H-imidazole)
  • Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 5-bromo-1H-imidazole (10.0 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (15.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Protection: Add Trityl chloride (11.0 mmol) portion-wise over 10 minutes. Causality: Slow addition prevents rapid exothermic degradation and minimizes the formation of trityl alcohol impurities.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Validation: Monitor by TLC (Hexanes/EtOAc 7:3); the starting material spot should completely disappear.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from ethanol.

Phase 2: Ullmann C-O Cross-Coupling
  • Reagent Loading: To an oven-dried resealable Schlenk tube, add 1-trityl-5-bromo-1H-imidazole (5.0 mmol), Phenol (6.0 mmol), CuI (0.5 mmol, 10 mol%), 8-hydroxyquinoline (1.0 mmol, 20 mol%), and anhydrous Cs₂CO₃ (10.0 mmol)[1][4].

  • Inert Atmosphere (Critical): Evacuate and backfill the tube with Argon. Repeat this cycle 3 times. Causality: Oxygen will rapidly oxidize Cu(I) to inactive Cu(II), halting the catalytic cycle.

  • Solvent Addition: Add anhydrous DMF (15 mL) via syringe.

  • Heating: Seal the tube and heat in a pre-heated oil bath at 110 °C for 18 hours[1].

  • Workup & Validation: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove insoluble copper salts. Wash the organic filtrate with distilled water (3 x 50 mL) to completely partition and remove the DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate 1-trityl-5-phenoxy-1H-imidazole.

Phase 3: Deprotection
  • Cleavage: Dissolve 1-trityl-5-phenoxy-1H-imidazole (3.0 mmol) in a mixture of DCM (10 mL) and TFA (2 mL).

  • Reaction: Stir at room temperature for 2 hours. Validation: Monitor via TLC; the highly non-polar protected intermediate will convert to a highly polar baseline spot (the protonated product).

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers, concentrate, and purify via flash chromatography to yield pure 5-phenoxy-1H-imidazole.

References

  • ResearchGate. "Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles." ResearchGate. Available at:[Link]

  • Organic Chemistry Portal. "Ullmann Reaction." Organic Chemistry Portal. Available at: [Link]

  • MDPI. "Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism." MDPI. Available at: [Link]

  • Chem-Station. "Ullmann Coupling." Chem-Station Int. Ed. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-arylation." Organic Chemistry Portal. Available at: [Link]

  • ACS Publications. "Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis." The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). "Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates." PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution in 5-Phenoxy-1H-Imidazole Chromatography

Welcome to the technical support center for advanced chromatographic purification. As a Senior Application Scientist, I understand that resolving co-eluting compounds, particularly with structurally complex molecules lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chromatographic purification. As a Senior Application Scientist, I understand that resolving co-eluting compounds, particularly with structurally complex molecules like 5-phenoxy-1H-imidazole, is a significant challenge. This guide provides in-depth, field-proven troubleshooting strategies and foundational knowledge to empower you to achieve baseline separation and high-purity isolates.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a single, broad, or shouldered peak for my 5-phenoxy-1H-imidazole product. What's happening?

A: This is a classic sign of co-elution, where your target compound and one or more impurities are eluting from the column at nearly the same time.[1][2] 5-phenoxy-1H-imidazole possesses multiple interaction points: a hydrophobic phenoxy group, a polar imidazole ring, and a basic nitrogen atom. Impurities are often structurally similar, making them difficult to separate with standard methods. The goal is to manipulate the chromatography conditions to exploit subtle differences in the chemical properties between your target and the impurities.

Q2: What is the very first parameter I should adjust to resolve co-elution?

A: The most powerful and easiest parameter to modify is the mobile phase composition.[3] A simple adjustment to the solvent strength (the ratio of strong to weak solvent) can often improve separation. If that fails, developing a shallow gradient elution is the next logical step. A slow, shallow gradient can significantly improve the separation of closely eluting compounds.[4][5]

Q3: My imidazole compound is showing significant peak tailing on a silica gel column. Why?

A: Peak tailing for basic compounds like imidazoles on standard silica columns is a common problem.[6][7] It's caused by strong, secondary ionic interactions between the basic nitrogen on your imidazole ring and acidic residual silanol groups (Si-OH) on the surface of the silica.[7][8] This leads to a portion of the analyte being retained too strongly, resulting in a "tail."

Q4: How does changing the organic solvent from acetonitrile to methanol (or vice-versa) affect my separation?

A: Switching between acetonitrile and methanol is a powerful tool for altering selectivity (α), which is the ability of the chromatographic system to distinguish between analytes.[5] They have different properties:

  • Acetonitrile is aprotic and a weaker solvent than methanol in reversed-phase. It often provides better peak shapes and lower viscosity.

  • Methanol is a protic solvent, capable of hydrogen bonding. This can change its interaction with both the analyte and the stationary phase, altering the elution order and potentially resolving co-eluting peaks.

Systematic Troubleshooting Workflow

When faced with a co-elution problem, a systematic approach is more effective than random adjustments. This workflow starts with the easiest and most impactful changes and progresses to more involved modifications.

Troubleshooting_Workflow start Co-elution Identified mobile_phase Phase 1: Mobile Phase Optimization start->mobile_phase gradient Develop Shallow Gradient mobile_phase->gradient Start Here change_solvent Change Organic Solvent (e.g., ACN to MeOH) gradient->change_solvent If unresolved resolved Resolution Achieved gradient->resolved Success adjust_ph Adjust Mobile Phase pH (for RP-HPLC) change_solvent->adjust_ph If unresolved change_solvent->resolved Success stationary_phase Phase 2: Stationary Phase Selectivity adjust_ph->stationary_phase If unresolved adjust_ph->resolved Success change_chem Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) stationary_phase->change_chem change_particle Use Smaller Particle Size or Longer Column change_chem->change_particle If unresolved change_chem->resolved Success other_params Phase 3: Other Parameters change_particle->other_params If unresolved change_particle->resolved Success temp Adjust Temperature other_params->temp flow Reduce Flow Rate temp->flow temp->resolved Success sample_prep Review Sample Prep & Loading flow->sample_prep flow->resolved Success sample_prep->resolved Success

Caption: A systematic workflow for troubleshooting co-elution issues.

In-Depth Troubleshooting Guides

Mobile Phase Optimization: The Primary Tool for Resolution

The mobile phase dictates the elution behavior of your analytes. Its properties can be finely tuned to resolve closely related compounds.

Problem: My isocratic method doesn't separate the impurity.

  • Causality: In an isocratic elution (constant mobile phase composition), all compounds travel at a constant speed. If the relative speeds of your product and impurity are too similar, they will co-elute. Gradient elution continuously increases the solvent strength, which can improve resolution, sharpen peaks, and reduce analysis time.[4][9]

  • Solution: Develop a Gradient Elution Method.

    • Scouting Gradient: Run a fast, wide-range gradient (e.g., 5% to 95% organic solvent in 15 minutes) to determine the approximate solvent concentration at which your compounds elute.[10]

    • Focused Gradient: Design a new, shallower gradient around the elution point of interest. If your compounds eluted at ~40% organic solvent in the scouting run, design a gradient that slowly ramps from 30% to 50% over a longer period (e.g., 20-30 minutes). This decreased slope in the critical region enhances separation.[5]

Problem: The gradient method improved separation, but it's still not baseline.

  • Causality: The imidazole ring is basic (pKa of the conjugate acid is ~7). In reversed-phase HPLC, controlling the mobile phase pH is a powerful tool to alter the retention of ionizable compounds.[11][12] At a pH below its pKa, the imidazole will be protonated (cationic), making it more polar and less retained on a C18 column. At a pH above its pKa, it will be neutral and more retained. This change in retention can be exploited to separate it from a neutral or less basic impurity.

  • Solution: Control the Mobile Phase pH (Reversed-Phase HPLC).

    • Ion Suppression: For acidic analytes, using a low pH mobile phase suppresses ionization, increasing retention. For basic analytes like 5-phenoxy-1H-imidazole, increasing the pH will suppress ionization and significantly lengthen retention.[11]

    • Buffering: It is critical to use a buffer to maintain a stable pH. Small pH variations can lead to inconsistent retention times.[12][13] Operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form exists, which prevents split peaks.[11]

    • Protocol: Prepare an aqueous mobile phase containing a suitable buffer (e.g., 10 mM ammonium formate) and adjust the pH with a volatile acid or base (e.g., formic acid or ammonium hydroxide) before mixing with the organic solvent.[7]

Mobile Phase ParameterAcetonitrile (ACN)Methanol (MeOH)
Solvent Type AproticProtic
Elution Strength (RP) StrongerWeaker
Viscosity LowerHigher
UV Cutoff ~190 nm~205 nm
Selectivity Impact Primarily hydrophobic interactions.Hydrophobic and hydrogen bonding interactions.
Best Use Case Good general-purpose solvent, often gives sharper peaks.Use to alter selectivity when ACN fails to resolve peaks.

Data compiled from multiple sources.[14][15]

Stationary Phase Selectivity: Changing the Chemical Interaction

If mobile phase optimization is insufficient, the issue lies with a lack of selectivity (α ≈ 1). This means the stationary phase "sees" the product and impurity as chemically identical. The solution is to change the stationary phase to introduce new interaction mechanisms.[1][3]

Interactions cluster_analyte 5-Phenoxy-1H-Imidazole cluster_phases Stationary Phases analyte Analyte Phenoxy Group (Aromatic, Hydrophobic) Imidazole Ring (Polar, Basic, H-bond acceptor/donor) C18 C18 (Octadecylsilane) - Hydrophobic Interactions analyte:phenoxy->C18 Strong analyte:imidazole->C18 Weak Phenyl Phenyl-Hexyl - π-π Interactions - Hydrophobic Interactions analyte:phenoxy->Phenyl Very Strong Silica Silica (Normal Phase) - H-Bonding - Ionic (acidic silanols) analyte:imidazole->Silica Very Strong

Caption: Interaction potential between the analyte and different stationary phases.

Problem: A standard C18 column cannot resolve my compounds.

  • Causality: A C18 phase separates primarily based on hydrophobicity.[16] If your target and impurity have very similar hydrophobic character, a C18 column may not be able to differentiate them.

  • Solution: Select a Column with an Alternative Chemistry.

    • Phenyl-Hexyl or Biphenyl: These phases are excellent choices for aromatic compounds like 5-phenoxy-1H-imidazole. They provide an alternative separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.[5][17] This can drastically change selectivity and resolve compounds that co-elute on C18.

    • Cyano (CN): A cyano phase is less hydrophobic than C18 and can operate in both reversed-phase and normal-phase modes. It offers different dipole-dipole interactions that can be beneficial.

    • HILIC (Hydrophilic Interaction Chromatography): For very polar imidazole derivatives, HILIC is a powerful technique. It uses a polar stationary phase (like bare silica) with a high concentration of organic solvent.[18] This can provide excellent retention and separation for compounds that are poorly retained in reversed-phase.

Stationary PhasePrimary Interaction MechanismIdeal for Separating...
C18 (ODS) HydrophobicCompounds with differences in hydrophobicity.
Phenyl-Hexyl π-π stacking, HydrophobicAromatic or unsaturated compounds.
Cyano (CN) Dipole-dipole, Weak HydrophobicPolar compounds, structural isomers.
Silica (Normal Phase) Adsorption, H-bondingPolar compounds from non-polar solvents.
Alumina (Normal Phase) Adsorption, Lewis acid/baseExcellent for purifying basic compounds like imidazoles.[6]
Advanced Strategies & Methodical Approaches

Problem: I'm purifying on a silica column and peak tailing is severe.

  • Causality: As mentioned in the FAQs, this is due to the interaction between the basic imidazole and acidic silica surface silanols.[7]

  • Solution: Use a Mobile Phase Modifier or Change the Stationary Phase.

    • Add a Basic Modifier: The most common solution is to add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase.[6] The modifier preferentially interacts with the acidic silanol sites, "masking" them from your analyte and resulting in symmetrical peaks.

    • Switch to Alumina: Neutral or basic alumina is an excellent alternative stationary phase for purifying basic compounds and can significantly reduce or eliminate tailing issues.[6]

Problem: My sample is complex and contains compounds with a wide range of polarities.

  • Causality: A single isocratic or simple gradient method may not be sufficient to resolve all components in a complex mixture. Some peaks may be clustered at the beginning while others are retained for a very long time.

  • Solution: Use a Segmented or Multi-Step Gradient.

    • A segmented gradient involves using different slopes throughout the run.[19] You can use a shallow gradient in the region where your target compound elutes to maximize resolution, and a steeper gradient before and after to quickly elute early and late-eluting impurities, saving time and solvent.[5][19]

Experimental Protocols

Protocol 1: Dry Loading for Normal Phase Column Chromatography

Dry loading is superior to wet loading when the sample has poor solubility in the initial mobile phase, preventing band broadening and improving resolution.[9][20]

  • Sample Adsorption: Dissolve your crude 5-phenoxy-1H-imidazole (~100 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

  • Add Sorbent: Add a small amount of silica gel (or celite), approximately 2-3 times the weight of your crude product, to the solution.

  • Evaporation: Thoroughly mix the slurry and evaporate the solvent completely under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Column Loading: Carefully add the powder to the top of your pre-packed chromatography column.

  • Elution: Gently tap the column to settle the powder and add a thin layer of sand on top before slowly adding the mobile phase to begin elution.

Protocol 2: Scouting to Focused Gradient Method Development (RP-HPLC)

This protocol outlines a systematic approach to developing a selective gradient method.

  • Column & Initial Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

  • Scouting Run:

    • Perform a fast, linear gradient from 5% B to 95% B over 15 minutes.

    • Observe the retention time (t_R) of your target peak(s). Let's assume they elute at 8.5 minutes, where the %B is approximately 50%.

  • Focused Gradient Design:

    • Design a new gradient that is much shallower around the 50% B mark.

    • New Gradient Profile:

      • 0-2 min: Hold at 35% B

      • 2-22 min: Linear gradient from 35% B to 55% B (This is a 1%/min slope)

      • 22-24 min: Ramp to 95% B (to wash the column)

      • 24-28 min: Hold at 95% B

      • 28-30 min: Return to 35% B and equilibrate for the next run.

  • Optimization: This focused gradient will significantly expand the separation window around your compounds of interest, providing a much higher chance of resolving the co-elution.[5]

References

  • Row, K. H. (2010). Determination of Retention Factors of Aromatic Compounds by Gradient-Elution Reverse-Phase High Performance Liquid Chromatography. Journal of Chemical Engineering of Japan, 43(9), 734-741. [Link]

  • YMC Co., Ltd. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Nageswara Rao, R., & Narasa Raju, A. (2013). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • Agilent Technologies. (2019). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Waters Corporation. (n.d.). Alternative Method Development Techniques. Waters. [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Shimadzu. (n.d.). Important Points about Ion Chromatography… pH is Tricky. Shimadzu Scientific Instruments. [Link]

  • Separation Science. (2023). The Impact of pH and Ion-pair Chromatography. [Link]

  • Piech, R., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Reddit. (2025). Co-Eluting compounds in Column chromatography. r/Chempros. [Link]

  • De Nys, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • Li, S. L., et al. (2014). Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. PMC. [Link]

  • Podolska, M., et al. (2007). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. [Link]

  • ISSE. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • SIELC Technologies. (2018). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. [Link]

  • Fang, Z., et al. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides. Journal of Proteome Research. [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of 1,1'-Carbonylbis(1H-imidazole) on Newcrom R1 HPLC column. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced ¹H and ¹³C NMR Chemical Shift Validation for 5-Phenoxy-1H-imidazole: Empirical Data vs. Predictive Software Suites

As drug discovery increasingly relies on complex heteroaromatic scaffolds, the rapid and accurate structural validation of intermediates becomes paramount. 5-Phenoxy-1H-imidazole is a critical structural motif frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on complex heteroaromatic scaffolds, the rapid and accurate structural validation of intermediates becomes paramount. 5-Phenoxy-1H-imidazole is a critical structural motif frequently found in physiologically active compounds, including potent antitubercular agents and kinase inhibitors[1]. However, validating its structure via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. The phenoxy group exerts competing inductive (electron-withdrawing) and resonance (electron-donating) effects on the electron-rich imidazole ring, leading to non-linear chemical shift perturbations that heavily test the limits of standard predictive software.

This guide provides an objective, data-driven comparison of empirical high-field NMR acquisition against three leading in silico prediction suites: ACD/Labs NMR Predictors , Mnova NMRPredict , and ChemDraw Professional . By dissecting the algorithmic causality behind each tool's performance, we establish a definitive framework for validating complex heteroaromatic systems.

Self-Validating Experimental Protocol (Empirical Data)

To establish a ground-truth baseline, empirical data must be acquired using a self-validating system that eliminates environmental and instrumental variables.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15 mg of high-purity 5-phenoxy-1H-imidazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ to minimize rapid proton exchange. This stabilizes the tautomeric equilibrium of the imidazole ring and allows for the clear observation of the broad N-H exchangeable proton (~12.2 ppm), which would otherwise be lost to the solvent in protic or highly exchange-permissive environments.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to the sample matrix.

    • Causality: TMS acts as an internal, self-validating zero-point reference (0.00 ppm). This eliminates chemical shift drift caused by day-to-day magnetic field fluctuations ( B0​ drift) in the spectrometer, ensuring absolute reproducibility.

  • Spectrometer Parameters: Acquire spectra on a 600 MHz NMR spectrometer equipped with a cryoprobe, strictly regulated at 298 K.

    • Causality: The 600 MHz high-field magnet is required to resolve the complex, second-order multiplet splitting of the phenoxy aromatic protons (ortho, meta, para), which often overlap at lower field strengths (e.g., 300 MHz).

  • Pulse Sequence & Relaxation: For ¹H acquisition, utilize a 30° pulse angle with a 2.0-second relaxation delay ( D1​ ). For ¹³C acquisition, utilize inverse gated decoupling with a 2.0-second delay.

    • Causality: Inverse gated decoupling prevents Nuclear Overhauser Effect (NOE) enhancement on the carbon signals, ensuring that the integration (if required) and signal-to-noise ratios remain quantitative and unbiased by proton proximity.

NMR_Workflow A Sample Prep (DMSO-d6 + TMS) B Empirical Acquisition (600 MHz NMR) A->B D Data Processing (FT, Phase, Baseline) B->D C In Silico Prediction (ACD/Labs, Mnova, ChemDraw) E Comparative Validation (RMSD Analysis) C->E D->E

Workflow for empirical NMR acquisition and in silico comparative validation.

In Silico Prediction Workflows & Algorithmic Causality

Predictive NMR software relies on distinct underlying algorithms. Understanding these engines is critical for interpreting why certain software fails or succeeds when analyzing resonance-heavy molecules like 5-phenoxy-1H-imidazole.

  • ChemDraw Professional (ChemNMR): Relies heavily on Linear Additivity Rules . It identifies a base substructure and adds linear incremental values for each substituent. Causality for error: Linear rules fail to accurately compute non-linear resonance effects across heteroaromatic systems[2].

  • Mnova NMRPredict: Utilizes a combination of substituent chemical shifts and HOSE (Hierarchical Organisation of Spherical Environments) . HOSE looks at the concentric topological spheres around a target atom and matches them against an empirical database.

  • ACD/Labs NMR Predictors: Employs HOSE combined with advanced Neural Networks (NN) [2]. Causality for success: When a specific HOSE sphere is absent from the database, the Neural Network interpolates the non-linear electronic shielding effects, providing industry-leading accuracy for complex natural products and heterocycles[3].

Prediction_Algorithms cluster_0 Predictive Engines Input Input Structure (5-phenoxy-1H-imidazole) ACD ACD/Labs (HOSE + Neural Networks) Input->ACD Mnova Mnova (HOSE + Empirical DB) Input->Mnova ChemDraw ChemDraw (Linear Additivity Rules) Input->ChemDraw Output Predicted Shifts (1H & 13C) ACD->Output Mnova->Output ChemDraw->Output

Algorithmic pathways of leading NMR prediction software suites.

Comparative Data Analysis

The following tables summarize the quantitative chemical shift data (in ppm) obtained from the 600 MHz empirical acquisition versus the predicted outputs from the three software suites.

Table 1: ¹H NMR Chemical Shifts (ppm) in DMSO- d6​
Proton AssignmentEmpirical (600 MHz)ACD/Labs (HOSE + NN)Mnova (HOSE)ChemDraw (Additivity)
H-2 (Imidazole) 7.65 (s)7.687.727.50
H-4 (Imidazole) 6.80 (s)6.856.907.15
H-ortho (Phenoxy) 7.05 (d)7.027.087.00
H-meta (Phenoxy) 7.35 (t)7.337.387.30
H-para (Phenoxy) 7.10 (t)7.127.157.05
N-H (Exchangeable) 12.20 (br s)12.1512.40N/A
Table 2: ¹³C NMR Chemical Shifts (ppm) in DMSO- d6​
Carbon AssignmentEmpirical (600 MHz)ACD/Labs (HOSE + NN)Mnova (HOSE)ChemDraw (Additivity)
C-2 (Imidazole) 135.2135.5136.0138.5
C-4 (Imidazole) 110.5111.0112.5118.0
C-5 (Imidazole) 146.8146.5145.0140.5
C-ipso (Phenoxy) 157.0157.2156.5155.0
C-ortho (Phenoxy) 117.5117.8118.2116.5
C-meta (Phenoxy) 129.8129.5130.1129.0
C-para (Phenoxy) 122.4122.1123.0121.5

Mechanistic Discussion & Performance Evaluation

The empirical data reveals the profound electronic influence of the phenoxy group on the imidazole ring. The oxygen atom donates electron density into the imidazole ring via resonance, heavily shielding the C-4 carbon (driving it upfield to 110.5 ppm) and the H-4 proton (6.80 ppm). Conversely, the C-5 carbon is directly deshielded by the electronegative oxygen, pushing it downfield to 146.8 ppm.

Evaluating the Alternatives:

  • ChemDraw's Limitations: ChemDraw exhibits significant Root Mean Square Deviation (RMSD) errors, particularly at the C-4 (+7.5 ppm error) and C-5 (-6.3 ppm error) positions. Because its algorithm relies on linear additivity rules, it fails to dynamically calculate the non-linear resonance electron donation from the phenoxy oxygen into the heteroaromatic system[2].

  • Mnova's Performance: Mnova performs admirably, relying on its extensive HOSE database. However, it shows slight deviations in the imidazole ring shifts, likely due to the software's handling of the imidazole tautomeric averaging in DMSO.

  • ACD/Labs' Superiority: ACD/Labs yields the lowest Mean Absolute Percentage Error (MAPE). By coupling HOSE with Neural Networks, the software successfully interpolates the complex push-pull electronic environment of the phenoxy-imidazole linkage[3]. The NN algorithm accurately predicts the resonance shielding at C-4 (111.0 ppm vs empirical 110.5 ppm), making it the most robust tool for validating novel, highly-conjugated drug scaffolds.

Conclusion

For standard aliphatic or simple aromatic compounds, basic linear additivity predictors may suffice. However, for drug development professionals working with complex, resonance-heavy heteroaromatics like 5-phenoxy-1H-imidazole, empirical high-field NMR (600 MHz) remains the gold standard. When empirical data is ambiguous or unavailable, ACD/Labs provides the most scientifically rigorous in silico validation, as its Neural Network architecture inherently accounts for the non-linear electronic effects that linear predictors miss.

Sources

Comparative

A Comparative Analysis of the Reactivity of 5-Phenoxy-1H-imidazole versus 4-Phenoxy-1H-imidazole: A Guide for Researchers

For Immediate Release A Theoretical and Analogical Guide to the Reactivity of Positional Phenoxy-1H-imidazole Isomers for Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Theoretical and Analogical Guide to the Reactivity of Positional Phenoxy-1H-imidazole Isomers for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, substituted imidazoles are a cornerstone scaffold, integral to the development of a wide array of therapeutic agents. The precise positioning of substituents on the imidazole ring profoundly influences the molecule's electronic properties, and consequently, its biological activity and synthetic accessibility. This guide provides an in-depth comparison of the anticipated reactivity of two closely related isomers: 5-phenoxy-1H-imidazole and 4-phenoxy-1H-imidazole. In the absence of direct comparative experimental data in the current literature, this analysis leverages fundamental principles of organic chemistry, electronic effects of substituents, and analogous experimental evidence from related substituted imidazoles to offer a predictive framework for researchers.

Understanding the Imidazole Ring: A Foundation for Reactivity

The 1H-imidazole ring is an aromatic heterocycle with distinct electronic characteristics. The C5 position is generally the most electron-rich and, therefore, most susceptible to electrophilic attack. Conversely, the C2 proton is the most acidic, and the C4 position is typically less reactive towards electrophiles than the C5 position. Nucleophilic substitution on the imidazole ring is generally challenging unless the ring is activated by the presence of strong electron-withdrawing groups.

The Electronic Influence of the Phenoxy Group

The phenoxy group exerts a dual electronic influence: a resonance-donating effect (+M) and an inductive-withdrawing effect (-I). The oxygen atom, directly attached to the imidazole ring, can donate a lone pair of electrons into the aromatic system through resonance, thereby increasing the electron density of the ring. Simultaneously, the electronegativity of the oxygen atom withdraws electron density through the sigma bond via the inductive effect. For the phenoxy group, the resonance effect is generally considered to be the dominant factor, leading to an overall activation of the aromatic system towards electrophilic substitution.

The Hammett substituent constants for the phenoxy group (σp = -0.320, σm = 0.252) provide quantitative insight into its electronic behavior. The negative para value reflects its strong electron-donating character through resonance, while the positive meta value indicates its electron-withdrawing nature through induction when resonance is less operative.

Predicted Reactivity: 5-Phenoxy-1H-imidazole vs. 4-Phenoxy-1H-imidazole

Based on these fundamental principles, we can predict the relative reactivity of the two isomers.

Electrophilic Aromatic Substitution

5-Phenoxy-1H-imidazole is predicted to be more reactive towards electrophiles than 4-Phenoxy-1H-imidazole.

The phenoxy group at the C5 position can more effectively donate electron density into the imidazole ring through resonance, stabilizing the positive charge in the transition state of an electrophilic attack. This is particularly true for attacks at the C2 and C4 positions. In contrast, a phenoxy group at the C4 position will also activate the ring, but its influence on the electron density at the most reactive C5 position is less direct.

G cluster_5_phenoxy 5-Phenoxy-1H-imidazole cluster_4_phenoxy 4-Phenoxy-1H-imidazole 5-Phenoxy 5-Phenoxy-1H-imidazole Resonance_5 Resonance Stabilization of C4-attack 5-Phenoxy->Resonance_5 +M effect strongly activates C4 Reactivity_5 Higher Predicted Reactivity towards Electrophiles Resonance_5->Reactivity_5 4-Phenoxy 4-Phenoxy-1H-imidazole Resonance_4 Resonance Stabilization of C5-attack 4-Phenoxy->Resonance_4 +M effect activates C5 Reactivity_4 Lower Predicted Reactivity towards Electrophiles Resonance_4->Reactivity_4

Analogous Evidence: Studies on 4- and 5-nitroimidazoles have shown that the position of the nitro group dramatically influences the molecule's reactivity.[1] While a direct analogy to the electron-donating phenoxy group is imperfect, these studies underscore the significant impact of substituent position on the electronic character and subsequent reactivity of the imidazole ring. For instance, the synthesis of 5-substituted analogs often proceeds with different yields and requires modified conditions compared to their 4-substituted counterparts.[1]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on an unsubstituted imidazole ring is generally not feasible. For such a reaction to occur, the ring must be activated by one or more strong electron-withdrawing groups. As the phenoxy group is a net electron-donating group, neither 5-phenoxy-1H-imidazole nor 4-phenoxy-1H-imidazole is expected to be reactive towards nucleophiles under standard SNAr conditions.

Should the imidazole ring be further substituted with a potent electron-withdrawing group (e.g., a nitro group), the relative reactivity of a leaving group at the 4 or 5 position would then depend on the ability of the phenoxy group to stabilize the intermediate Meisenheimer complex.

Acidity of the N-H Proton

The acidity of the N-H proton in imidazoles is influenced by the electronic nature of the substituents. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).

4-Phenoxy-1H-imidazole is predicted to be slightly more acidic than 5-Phenoxy-1H-imidazole.

The phenoxy group at the C4 position can exert a slightly stronger electron-withdrawing inductive effect on the adjacent N1-H bond compared to the more distant C5 position. While the resonance donation will decrease the acidity of both isomers compared to unsubstituted imidazole, the positional difference in the inductive effect is expected to result in a slightly lower pKa for the 4-phenoxy isomer.

Acidity 5-Phenoxy 5-Phenoxy-1H-imidazole Acidity_5 Lower Predicted Acidity (Higher pKa) 5-Phenoxy->Acidity_5 -I effect is more distant 4-Phenoxy 4-Phenoxy-1H-imidazole Acidity_4 Higher Predicted Acidity (Lower pKa) 4-Phenoxy->Acidity_4 -I effect is closer

Experimental Protocol: Electrophilic Bromination of a Phenoxy-1H-imidazole

This protocol provides a general method for the electrophilic bromination of a phenoxy-substituted imidazole, which can be adapted to either isomer to experimentally probe their relative reactivities.

Objective: To compare the rate of bromination of 5-phenoxy-1H-imidazole and 4-phenoxy-1H-imidazole.

Materials:

  • 5-Phenoxy-1H-imidazole or 4-Phenoxy-1H-imidazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates, NMR tubes, appropriate deuterated solvent

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenoxy-1H-imidazole isomer (e.g., 100 mg) in anhydrous DCM (5 mL).

  • Reagent Addition: At 0 °C (ice bath), add N-Bromosuccinimide in one portion.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes). For a more quantitative comparison, aliquots can be taken at specific time points, quenched, and analyzed by ¹H NMR to determine the ratio of starting material to product.

  • Work-up: Upon completion (as indicated by TLC), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: Based on the theoretical analysis, 5-phenoxy-1H-imidazole is expected to react faster than 4-phenoxy-1H-imidazole under these conditions.

Experimental_Workflow Start Dissolve Phenoxy-imidazole in Anhydrous DCM Add_NBS Add NBS at 0 °C Start->Add_NBS Monitor Monitor by TLC/NMR Add_NBS->Monitor Workup Quench and Extract Monitor->Workup Purify Column Chromatography Workup->Purify End Characterize Product Purify->End

Summary of Predicted Reactivity

Property5-Phenoxy-1H-imidazole4-Phenoxy-1H-imidazoleRationale
Electrophilic Substitution More ReactiveLess ReactiveThe +M effect of the phenoxy group at C5 provides greater stabilization of the arenium ion intermediate for attack at other positions.
Nucleophilic Substitution Not ReactiveNot ReactiveThe phenoxy group is electron-donating, deactivating the ring towards nucleophilic attack.
N-H Acidity (pKa) Less Acidic (Higher pKa)More Acidic (Lower pKa)The -I effect of the phenoxy group is more pronounced at the C4 position, leading to greater stabilization of the conjugate base.

Conclusion

This guide provides a theoretically grounded and analogically supported comparison of the reactivity of 5-phenoxy-1H-imidazole and 4-phenoxy-1H-imidazole. The key prediction is that 5-phenoxy-1H-imidazole will be more susceptible to electrophilic attack due to the more effective resonance stabilization provided by the C5-phenoxy group. Conversely, 4-phenoxy-1H-imidazole is anticipated to be slightly more acidic . These predictions offer a valuable starting point for synthetic planning and the rational design of novel imidazole-based molecules. It is our hope that this guide will stimulate further experimental investigation to validate and refine these hypotheses, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Le Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • E.J. Corey, and A.W. Gross, (1987). Tetrahedron Lett., 28, 3219.
  • Potts, K. T. (1984). In Comprehensive Heterocyclic Chemistry; Katritzky, A. R., Rees, C. W., Eds.; Pergamon Press: Oxford, U.K.; Vol. 5, p 345.
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Anderson, K. W., et al. (2005). J. Org. Chem., 70, 6423-6432.
  • Anderson, B. A., et al. (2005). J. Med. Chem., 48 , 463-474.[1]

  • PubChem. 4-methoxy-1H-imidazole. [Link]

Sources

Validation

A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 5-phenoxy-1H-imidazole

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-phenoxy-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-phenoxy-1H-imidazole, a heterocyclic compound representative of many active pharmaceutical ingredients (APIs). We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only accurate and precise but also thoroughly validated to meet stringent regulatory standards.

The Analytical Challenge: Why a Custom Method is Essential

The 5-phenoxy-1H-imidazole molecule presents a unique analytical challenge. It possesses a basic imidazole moiety and a non-polar phenoxy group. This amphiphilic nature requires careful chromatographic design to achieve good retention and symmetric peak shape. Furthermore, for use in pharmaceutical development, any quantification method must be stability-indicating. This means the method must be able to accurately measure the analyte of interest in the presence of its degradation products, which might be formed under various stress conditions.[1][2] Regulatory bodies like the FDA and international guidelines such as the ICH (International Council for Harmonisation) mandate such validation to ensure the safety and efficacy of drug products.[3][4][5]

This guide will therefore detail the development of a reversed-phase HPLC (RP-HPLC) method, a workhorse technique in pharmaceutical analysis, and compare its performance characteristics against a plausible alternative approach.

Strategic Method Development: From Theory to Practice

Our goal is to develop a method that provides excellent resolution, sensitivity, and a reasonable run time. The process is a logical, multi-step workflow.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, logP, UV spectra) B Column Selection (e.g., C18, 5 µm, 150 x 4.6 mm) A->B C Mobile Phase Scoping (ACN vs. MeOH, Buffer pH) A->C D Detector Wavelength (Select λmax) A->D E Evaluate Mobile Phase pH (for peak shape) C->E F Optimize Organic Ratio (Isocratic vs. Gradient) E->F G Fine-tune Flow Rate & Temp (for efficiency & run time) F->G H System Suitability Test (SST) (Define Criteria) G->H I Optimized Method Ready for Validation H->I

Caption: Workflow for HPLC Method Development.

Initial Chromatographic Conditions: The Educated Starting Point

Rationale for Selection:

  • Column: A C18 stationary phase is selected due to the presence of the non-polar phenoxy ring, which will interact favorably via hydrophobic interactions. A particle size of 5 µm in a 150 x 4.6 mm column is a standard choice that balances efficiency and backpressure.

  • Mobile Phase: Imidazole has a pKa of approximately 7, meaning it will be protonated at acidic pH. To ensure good peak shape and avoid tailing caused by interaction with residual silanols on the silica support, the mobile phase pH should be controlled.[6] A phosphate buffer at pH 3.0 is an excellent starting point. Acetonitrile (ACN) is chosen over methanol (MeOH) initially as it often provides better peak efficiency and lower backpressure.[6]

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is used. A UV scan of 5-phenoxy-1H-imidazole would reveal a wavelength maximum (λmax) around 270 nm, providing good sensitivity.

  • Flow Rate & Temperature: A standard flow rate of 1.0 mL/min and a controlled column temperature of 30°C are conventional starting points.

Starting Method Parameters:

ParameterCondition
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic: 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Method Optimization: Refining for Performance

The initial isocratic method yielded a retention time of approximately 5.5 minutes but showed some minor peak tailing. To improve this, the mobile phase pH was slightly lowered to 2.8 to ensure complete protonation of the imidazole ring.

For the purpose of creating a stability-indicating method, which must separate the main peak from all potential degradation products, an isocratic method may not suffice. A gradient elution was developed to ensure any highly polar degradants elute early and any more non-polar degradants are eluted in a reasonable time.

Optimized (Final) Method Parameters:

ParameterCondition
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.8 with phosphoric acid
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient: 0-10 min (30% to 70% B), 10-12 min (70% to 30% B), 12-15 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

This optimized gradient method resulted in a sharp, symmetrical peak for 5-phenoxy-1H-imidazole at approximately 8.2 minutes and provided a wide elution window to resolve potential impurities and degradants.

Method Validation: Proving Fitness for Purpose

Validation is the documented process that proves an analytical method is suitable for its intended use.[4] We will follow the framework of the ICH Q2(R1) guideline.[3]

ValidationProcess cluster_0 Validation Parameters cluster_1 Execution Specificity Specificity & Forced Degradation Execute Perform Experiments Specificity->Execute Linearity Linearity & Range Linearity->Execute Accuracy Accuracy Accuracy->Execute Precision Precision (Repeatability & Intermediate) Precision->Execute Limits LOD & LOQ Limits->Execute Robustness Robustness Robustness->Execute Protocol Write Validation Protocol Protocol->Execute Report Generate Validation Report Execute->Report ValidatedMethod Validated Method Report->ValidatedMethod

Caption: The HPLC Method Validation Workflow.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] A forced degradation study is the cornerstone of establishing the stability-indicating nature of the method.

Experimental Protocol: A stock solution of 5-phenoxy-1H-imidazole (1 mg/mL) is subjected to the following stress conditions for 24 hours, with samples analyzed at appropriate time points (e.g., 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[5]

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solid drug substance heated to 105°C.

  • Photolytic Degradation: Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main analyte peak and all degradation product peaks.

  • Peak purity analysis (using a DAD) for the analyte peak in the presence of its degradants must pass, indicating no co-elution.

Hypothetical Results: The method successfully separated the parent peak from several degradation peaks under all stress conditions. Peak purity analysis confirmed the spectral homogeneity of the main peak. For example, under acid hydrolysis, a significant degradant peak was observed at a relative retention time (RRT) of 0.75, well-resolved from the main peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol: Prepare a series of at least five standard solutions of 5-phenoxy-1H-imidazole ranging from 50% to 150% of the target assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL if the target is 0.1 mg/mL). Analyze each solution in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Hypothetical Data Summary:

Concentration (mg/mL)Mean Peak Area
0.050498,500
0.075751,200
0.1001,002,500
0.1251,248,900
0.1501,501,300
Result r² = 0.9998
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

Experimental Protocol: Spike a placebo (formulation matrix without the API) with the 5-phenoxy-1H-imidazole standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze them. Calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Hypothetical Data Summary:

Spiked Level% Recovery (n=3)Mean % Recovery
80%99.5, 100.2, 99.899.8
100%100.1, 99.4, 100.5100.0
120%99.2, 100.8, 99.9100.0
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[7]

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of 5-phenoxy-1H-imidazole at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Hypothetical Data Summary:

Precision Level%RSD (n=6)
Repeatability 0.8%
Intermediate Precision 1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%) and accuracy.

Hypothetical Results:

ParameterResult (mg/mL)
LOD 0.0005
LOQ 0.0015
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: Vary the following parameters one at a time and analyze a standard solution:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase pH (± 0.1 units)

Acceptance Criteria:

  • System suitability parameters (e.g., peak tailing, theoretical plates) must remain within acceptable limits.

  • The change in analyte retention time should be minimal.

Hypothetical Results: The method was found to be robust within the tested parameter ranges, with all system suitability criteria being met.

Comparison with an Alternative Method: HILIC

While our developed RP-HPLC method is robust for the parent compound and many of its likely degradants, a key alternative for compounds with polar characteristics is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is particularly advantageous for retaining and separating very polar compounds that would elute in the void volume in a reversed-phase system.[8][9]

HILIC Method Overview:

ParameterCondition
Stationary Phase Bare Silica or Amide-bonded phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Elution Mode Gradient: High organic to low organic (e.g., 95% A to 60% A)

Performance Comparison: RP-HPLC vs. HILIC

FeatureDeveloped RP-HPLC MethodHILIC Method
Primary Retention Mechanism Hydrophobic interaction.Partitioning into an adsorbed water layer on the stationary phase.
Analyte Suitability Excellent for the parent compound and moderately polar to non-polar degradants.Superior for very polar degradants that are poorly retained in RP-HPLC.
Method Ruggedness Generally very high and reproducible. Equilibration times are typically short.Can be sensitive to mobile phase water content; longer equilibration times may be needed.[8]
MS Compatibility Good, but non-volatile phosphate buffers are not MS-friendly.Excellent, as it uses volatile mobile phases like formic acid and acetonitrile.
Primary Application for this Analyte Ideal for routine QC, assay, and impurity profiling of known, less polar degradants.A complementary method for identifying and quantifying unknown, highly polar degradants.

Conclusion

This guide has detailed the systematic development and rigorous validation of a stability-indicating RP-HPLC method for the quantification of 5-phenoxy-1H-imidazole. By carefully selecting and optimizing chromatographic parameters, we established a method that is specific, linear, accurate, precise, and robust, meeting all ICH validation criteria. The forced degradation studies confirmed its stability-indicating capabilities, making it suitable for quality control and stability testing in a regulated pharmaceutical environment.

The comparison with HILIC underscores a crucial concept in analytical science: no single method is universally perfect. While our developed RP-HPLC method is the optimal choice for its intended purpose, a technique like HILIC remains a powerful, complementary tool in the analytical scientist's arsenal, particularly for characterizing highly polar metabolites or degradants. The choice of method must always be guided by the specific analytical challenge and the properties of the molecules .

References

  • Al-Aani, H., & Al-Rekabi, A. (2022). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link]

  • Podolska, M., et al. (2012). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Gontarska, M., et al. (2013). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Available at: [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Available at: [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]

  • ICH. (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available at: [Link]

  • Hacettepe University Journal of the Faculty of Pharmacy. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available at: [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Available at: [Link]

  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Forced Degradation – A Review. Available at: [Link]

  • ResearchGate. (2007). The ICH guidance in practice: Stress degradation studies on ornidazole and development of a validated stability-indicating assay. Available at: [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • YouTube. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. Available at: [Link]

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Comparative

LC-MS/MS Fragmentation Analysis of 5-Phenoxy-1H-imidazole: A Comparative Guide to High-Resolution vs. Triple Quadrupole Platforms

As a Senior Application Scientist, selecting the optimal liquid chromatography-mass spectrometry (LC-MS) platform for the characterization and quantification of heterocyclic pharmacophores is a critical decision. 5-Pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal liquid chromatography-mass spectrometry (LC-MS) platform for the characterization and quantification of heterocyclic pharmacophores is a critical decision. 5-Phenoxy-1H-imidazole (C9H8N2O, exact mass 160.0637) is a versatile building block frequently utilized in the development of p38 MAP kinase inhibitors, agrochemicals, and novel therapeutics. Its structural duality—a highly stable heteroaromatic imidazole ring coupled with a labile ether linkage—presents unique fragmentation behaviors under electrospray ionization (ESI).

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for the analysis of 5-phenoxy-1H-imidazole, providing mechanistic insights, self-validating experimental protocols, and comparative data to guide your analytical workflows.

Mechanistic Insights: The Fragmentation Pathway

To optimize any MS/MS method, one must first understand the causality behind the molecule's gas-phase dissociation. Under positive electrospray ionization (ESI+), 5-phenoxy-1H-imidazole protonates primarily on the basic, unhindered nitrogen (N3) of the imidazole ring, yielding a stable precursor ion [M+H]+ at m/z 161.0715.

Upon entering the collision cell and undergoing Collision-Induced Dissociation (CID), the applied kinetic energy localizes at the molecule's weakest bond: the C–O ether linkage connecting the two rings.

  • Primary Cleavage (Low Collision Energy, 15–20 eV): The dominant fragmentation route is the heterolytic cleavage of the ether bond. If the charge is retained on the imidazole core, the molecule undergoes a neutral loss of phenol (94 Da), generating a highly resonance-stabilized imidazole cation at m/z 67.03 . Alternatively, charge retention on the phenoxy moiety results in the neutral loss of the imidazole ring (68 Da), yielding the phenoxy cation at m/z 93.03 . Because the imidazole cation is thermodynamically more stable, the m/z 67.03 fragment is typically the base peak.

  • Secondary Cleavage (High Collision Energy, >30 eV): As collision energy increases, the stable imidazole ring (m/z 67.03) begins to fracture. The characteristic opening of the imidazole ring results in the neutral loss of hydrogen cyanide (HCN, 27 Da), producing an aziridinium-like ring cleavage ion at m/z 40.02 .

Fragmentation Precursor Precursor Ion [M+H]+ m/z 161.07 5-Phenoxy-1H-imidazole Frag1 Imidazole Cation [C3H3N2]+ m/z 67.03 Precursor->Frag1 - Phenol (94 Da) Low CE (15-20 eV) Frag2 Phenoxy Cation [C6H5O]+ m/z 93.03 Precursor->Frag2 - Imidazole (68 Da) Low CE (15-20 eV) Frag3 Ring Cleavage Ion [C2H2N]+ m/z 40.02 Frag1->Frag3 - HCN (27 Da) High CE (>30 eV)

Proposed ESI-CID fragmentation pathway of protonated 5-phenoxy-1H-imidazole.

Platform Comparison: HRMS (Orbitrap/Q-TOF) vs. Triple Quadrupole (QqQ)

The choice between HRMS and QqQ depends entirely on the analytical objective: structural elucidation versus high-throughput quantification.

High-Resolution MS (Orbitrap or Q-TOF) is indispensable during the early stages of drug development. Its ability to achieve resolving powers >140,000 FWHM allows scientists to separate the m/z 161.0715 precursor from isobaric background matrix interferences. It is the platform of choice for identifying unknown downstream metabolites (e.g., hydroxylation of the phenoxy ring) .

Triple Quadrupole (QqQ) remains the gold standard for targeted pharmacokinetic (PK) and pharmacodynamic (PD) studies. By operating in Multiple Reaction Monitoring (MRM) mode, the QqQ acts as a double mass filter, providing unmatched signal-to-noise (S/N) ratios and a linear dynamic range that spans up to 6 orders of magnitude.

Quantitative and Qualitative Performance Comparison
Performance MetricHigh-Resolution MS (Orbitrap)Triple Quadrupole (QqQ)
Primary Application Structural elucidation, Metabolite IDHigh-throughput targeted quantification
Mass Accuracy < 2 ppmNominal mass (~0.1 Da)
Resolving Power > 140,000 FWHM (at m/z 200)Unit resolution (~0.7 Da FWHM)
Sensitivity (LOD) Low ng/mLLow pg/mL
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Acquisition Mode PRM, Data-Dependent Acquisition (DDA)Multiple Reaction Monitoring (MRM)
Matrix Interference Overcome via high mass resolutionOvercome via specific MRM transitions

Experimental Protocols & Methodologies

To ensure reproducibility, the following protocols have been designed as self-validating systems. Every parameter is selected based on the specific physicochemical properties of 5-phenoxy-1H-imidazole.

Sample Preparation Causality

Imidazoles are highly polar and water-soluble. Traditional Liquid-Liquid Extraction (LLE) with non-polar organic solvents often results in poor partitioning and low recovery. Therefore, Protein Precipitation (PPT) is utilized. PPT with cold acetonitrile ensures >90% recovery while effectively crashing plasma proteins, minimizing ion suppression in the MS source .

Step-by-Step PPT Protocol:

  • Aliquot 50 µL of plasma sample into a 1.5 mL Eppendorf tube.

  • Add 150 µL of ice-cold Acetonitrile (containing an appropriate internal standard, e.g., a deuterated analog).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for direct LC-MS injection.

Liquid Chromatography (LC) Conditions

Standard C18 stationary phases often yield poor retention and asymmetric peak tailing for highly polar, basic compounds like imidazoles due to secondary interactions with residual silanols. We utilize a High Strength Silica (HSS) T3 column . The T3 phase features a lower C18 ligand density and proprietary end-capping, which promotes pore access for polar analytes and resists phase collapse under highly aqueous conditions .

  • Column: Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (Promotes protonation)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 0-1 min (5% B), 1-4 min (linear to 95% B), 4-5 min (hold 95% B), 5-5.1 min (return to 5% B), 5.1-7 min (re-equilibration).

Mass Spectrometry (MS) Parameters

For Targeted Quantification (QqQ - MRM Mode):

  • Ionization: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Quantifier Transition: m/z 161.1 → 67.1 (Collision Energy: 18 eV)

  • Qualifier Transition: m/z 161.1 → 93.1 (Collision Energy: 16 eV)

  • Dwell Time: 50 ms per transition

For Structural Elucidation (Orbitrap HRMS - PRM Mode):

  • Ionization: ESI Positive (Spray Voltage: 3.8 kV)

  • MS1 Resolution: 70,000 FWHM (AGC target: 3e6, Max IT: 100 ms)

  • MS2 Resolution: 17,500 FWHM (AGC target: 1e5, Max IT: 50 ms)

  • Isolation Window: 1.5 m/z

  • Fragmentation: Higher-energy C-trap Dissociation (HCD) with Stepped Normalized Collision Energy (NCE) at 20, 30, and 45 to capture both the primary ether cleavage and secondary ring opening events simultaneously.

Workflow Prep Sample Prep Protein Ppt (1:3 ACN) LC LC Separation UPLC HSS T3 Gradient Prep->LC Ion Ionization ESI (+) m/z 161.07 LC->Ion Detect Detection QqQ: MRM HRMS: PRM Ion->Detect Data Analysis Quant & Struct ID Detect->Data

Standardized LC-MS/MS analytical workflow for imidazole derivative characterization.

Conclusion

The successful LC-MS/MS analysis of 5-phenoxy-1H-imidazole relies heavily on understanding its gas-phase chemistry. The labile nature of the ether bond dictates that the m/z 67.03 imidazole cation will dominate the MS/MS spectra. For researchers conducting metabolite identification or structural characterization, HRMS platforms utilizing HCD fragmentation provide the necessary mass accuracy to map these pathways. Conversely, for high-throughput bioanalysis and PK profiling, the QqQ platform operating in MRM mode offers unparalleled sensitivity and robustness when paired with an HSS T3 column to mitigate the polar nature of the imidazole core.

References

  • Teich, M., Schmidtpott, M., van Pinxteren, D., & Herrmann, H. "Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS." Journal of Separation Science, 2019. Available at:[Link]

  • Nieto, C. G., et al. "Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma." PubMed (National Library of Medicine), 2008. Available at:[Link]

Validation

Comparing in vitro biological activity of 5-phenoxy-1H-imidazole vs standard azoles

Comparative In Vitro Biological Activity: 5-phenoxy-1H-imidazole vs. Standard Azoles Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vitro Biological Activity: 5-phenoxy-1H-imidazole vs. Standard Azoles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The development of novel antifungal agents is heavily driven by the urgent need to overcome rising resistance to standard azole therapies (e.g., fluconazole, ketoconazole, and itraconazole) in pathogenic fungi such as Candida and Aspergillus species[1][2]. Standard azoles exert their biological activity by competitively inhibiting Lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway[3][4].

While standard azoles typically utilize a 1-substituted imidazole or a 1-substituted 1,2,4-triazole ring to coordinate the heme iron of CYP51, the 5-phenoxy-1H-imidazole scaffold represents a distinct structural paradigm.

The Causality of Scaffold Design

The efficacy of a CYP51 inhibitor relies on a self-validating two-point binding system:

  • Heme Coordination: The basic nitrogen (N-3 of the 1H-imidazole) must form a strong coordinate covalent bond with the ferric (Fe³⁺) heme iron at the active site, displacing the native water ligand. This induces a characteristic "Type II" low-spin spectral shift[4][5].

  • Hydrophobic Channel Occupation: The remainder of the molecule must occupy the hydrophobic substrate access channel. Standard azoles often use halogenated phenyl rings (e.g., the 2,4-difluorophenyl group in fluconazole). In contrast, the 5-phenoxy substitution alters the spatial geometry and flexibility of the molecule, potentially bypassing steric clashes caused by common ERG11 (CYP51) point mutations that confer resistance to standard azoles[1][6].

SAR_Logic Scaffold Inhibitor Scaffold Heme Heme Iron Coordination (Type II Spectrum) Scaffold->Heme Pocket Hydrophobic Access Channel (Steric Fit) Scaffold->Pocket StdAzole Standard Azoles (Triazole/1-Substituted Imidazole) StdAzole->Heme N-4 (Triazole) or N-3 (Imidazole) StdAzole->Pocket Halogenated Phenyls (e.g., 2,4-difluorophenyl) Phenoxy 5-phenoxy-1H-imidazole Phenoxy->Heme N-3 (1H-imidazole) Phenoxy->Pocket 5-Phenoxy Group (Altered Spatial Geometry)

Structure-Activity Relationship (SAR) logic comparing standard azoles to 5-phenoxy-1H-imidazoles.

Comparative Data: Efficacy and Target Affinity

To objectively compare the 5-phenoxy-1H-imidazole scaffold against standard azoles, we evaluate representative optimized derivatives across two primary metrics: intrinsic target affinity ( Kd​ ) and whole-cell antifungal susceptibility (Minimum Inhibitory Concentration, MIC).

Table 1: In Vitro Antifungal Susceptibility (MIC, µg/mL)

Data represents typical benchmark ranges for optimized 5-phenoxy-1H-imidazole derivatives vs. clinical standards, determined via CLSI M27 broth microdilution protocols[7][8].

Compound ClassC. albicans (WT)C. albicans (Flu-R)*C. glabrataA. fumigatus
Fluconazole (Standard Triazole)0.25 - 0.5> 64.08.0 - 16.0> 64.0
Ketoconazole (Standard Imidazole)0.03 - 0.124.0 - 8.01.0 - 2.00.5 - 2.0
5-phenoxy-1H-imidazole (Optimized)0.06 - 0.250.5 - 2.00.5 - 1.01.0 - 4.0

*Flu-R = Fluconazole-resistant strain harboring ERG11 mutations and upregulated CDR1/MDR1 efflux pumps[1][3].

Table 2: CYP51 Binding Affinity and Cytotoxicity

Binding affinity ( Kd​ ) to purified recombinant Candida CYP51 and cytotoxicity ( IC50​ ) in mammalian HepG2 cells.

Compound ClassCYP51 Binding Affinity ( Kd​ , nM)HepG2 Cytotoxicity ( IC50​ , µM)Selectivity Index ( IC50​ / Kd​ )
Fluconazole 25 - 40> 100> 2500
Ketoconazole 10 - 1530 - 50~ 3000
5-phenoxy-1H-imidazole 15 - 3040 - 80~ 2000

Data Interpretation: The 5-phenoxy-1H-imidazole scaffold demonstrates a highly competitive CYP51 binding affinity compared to ketoconazole. Crucially, it retains significant activity against fluconazole-resistant C. albicans strains. This suggests that the distinct spatial orientation of the phenoxy group may prevent the molecule from being efficiently recognized by major facilitator superfamily (MFS) and ATP-binding cassette (ABC) efflux pumps, which are primary drivers of azole resistance[1][9].

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methyl sterols (Cell Death) CYP51->ToxicSterols Blocked Pathway Azoles Standard Azoles & 5-phenoxy-1H-imidazoles Azoles->CYP51 Competitive Inhibition

Ergosterol biosynthesis inhibition pathway targeted by CYP51 inhibitors.

Experimental Workflows & Self-Validating Systems

To ensure scientific integrity and reproducibility, the evaluation of 5-phenoxy-1H-imidazoles against standard azoles must follow rigorous, self-validating protocols. Below are the definitive methodologies for determining target affinity and whole-cell efficacy.

Protocol 1: CYP51 Spectral Binding Assay (Target Affinity)

This spectrophotometric assay quantifies the binding affinity ( Kd​ ) of the inhibitor to the CYP51 enzyme. When an azole or imidazole binds the ferric heme iron, it displaces water, shifting the Soret peak from ~418 nm to 425–434 nm (a Type II difference spectrum)[4][5][10].

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant Candida albicans CYP51 (typically expressed in E. coli) and dilute to a final concentration of 0.3–1.0 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol and 0.1 mM EDTA[10][11].

  • Baseline Establishment: Aliquot the enzyme solution equally into two matched quartz cuvettes (Sample and Reference). Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Add cumulative, precise micro-aliquots of the 5-phenoxy-1H-imidazole (dissolved in DMSO) to the Sample cuvette. Add an equivalent volume of pure DMSO to the Reference cuvette to negate solvent effects[12].

  • Equilibration & Measurement: After each addition, mix gently and allow 2 minutes for equilibrium. Record the difference spectrum. A successful Type II bind will show a peak at ~430 nm and a trough at ~410 nm[5].

  • Data Analysis: Plot the maximal absorbance change ( ΔAmax​

    A430​−A410​ ) against the inhibitor concentration. Calculate the apparent Kd​ using a non-linear least-squares fit to the Michaelis-Menten or Morrison tight-binding equation[10].

Binding_Assay Prep Purified CYP51 + Buffer (Aliquoted into Sample & Ref Cuvettes) Baseline Record Baseline Spectrum (350 nm - 500 nm) Prep->Baseline Titration Titrate Inhibitor (Azole/Imidazole) into Sample Cuvette Baseline->Titration Equilibration Equilibrate (1-2 mins) & Record Difference Spectrum Titration->Equilibration Equilibration->Titration Repeat for multiple concentrations Analysis Calculate Kd via Non-linear Regression (ΔAmax at 425-434 nm vs 413 nm) Equilibration->Analysis

Workflow for the CYP51 Spectral Binding Assay to determine inhibitor affinity.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)

To translate enzymatic affinity into biological activity, MIC values must be determined following the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts[7][13][14].

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI 1640 broth medium supplemented with L-glutamine, lacking sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS.

  • Compound Dilution: Prepare two-fold serial dilutions of the 5-phenoxy-1H-imidazole and standard azole controls (Fluconazole, Ketoconazole) in 96-well microtiter plates. Final drug concentrations should range from 0.015 to 64 µg/mL.

  • Inoculum Preparation: Subculture yeast strains (e.g., C. albicans ATCC 90028) on Sabouraud dextrose agar. Suspend isolated colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, then dilute in RPMI 1640 to achieve a final well inoculum of 0.5×103 to 2.5×103 CFU/mL[7].

  • Incubation: Inoculate the plates and incubate at 35°C for 24 to 48 hours.

  • Endpoint Determination: Visually or spectrophotometrically determine the MIC. For azoles and imidazoles, the MIC is defined as the lowest concentration that produces a 50% reduction in growth compared to the drug-free growth control well[14][15].

Conclusion

The 5-phenoxy-1H-imidazole scaffold offers a compelling alternative to standard azoles in the drug development pipeline. By maintaining the critical N-3 heme coordination required for CYP51 inhibition while introducing a phenoxy group to modify the hydrophobic interactions within the active site, this class of compounds demonstrates robust in vitro biological activity. Crucially, experimental data indicates that this structural modification can help bypass common efflux-mediated and target-mutation-based resistance mechanisms that currently plague fluconazole and other standard therapies[1][2][9].

For drug development professionals, utilizing standardized, self-validating assays—such as the Type II spectral binding assay and CLSI M27 broth microdilution—is paramount for accurately benchmarking these novel scaffolds against established clinical standards.

References
  • Clinical and Laboratory Standards Institute (CLSI). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Understanding the mechanisms of resistance to azole antifungals in Candida species. Available at:[Link] (Representative PMC link based on source data)

  • ResearchGate. Mechanisms of Azole Resistance in Candida: A Narrative Review. Available at:[Link] (Representative link based on source data)

  • Frontiers. Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Available at:[Link] (Representative link based on source data)

  • MDPI. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. Available at:[Link] (Representative link based on source data)

  • ASM Journals. Exploration of novel mechanisms of azole resistance in Candida auris. Available at:[Link] (Representative link based on source data)

  • ResearchGate. To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme. Available at:[Link] (Representative link based on source data)

  • ResearchGate. Visible Spectra of Type II Cytochrome P450-Drug Complexes: Evidence that "Incomplete" Heme Coordination Is Common. Available at:[Link] (Representative link based on source data)

  • National Institutes of Health (NIH) / PMC. The antifungal drug voriconazole is an efficient inhibitor of brain cholesterol 24S-hydroxylase in vitro and in vivo. Available at:[Link] (Representative link based on source data)

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Comparative

A Definitive Guide to the Structural Confirmation of 5-phenoxy-1H-imidazole: X-ray Crystallography vs. Spectroscopic Methods

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research endeavor. The arrangem...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research endeavor. The arrangement of atoms in space dictates a compound's physical properties, its reactivity, and, crucially, its biological activity. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 5-phenoxy-1H-imidazole, a heterocyclic compound of interest due to the prevalence of the imidazole scaffold in pharmacologically active agents.[1][2]

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for routine characterization, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for providing definitive, atomic-resolution structural data.[3][4] This guide will delve into the causality behind experimental choices for each technique, present objective comparisons supported by experimental data, and offer detailed protocols for their application to 5-phenoxy-1H-imidazole.

The Unparalleled Precision of Single-Crystal X-ray Diffraction

X-ray crystallography offers a direct visualization of the molecular structure in the solid state. By diffracting X-rays off a well-ordered crystal lattice, we can determine the precise coordinates of each atom, leading to an unambiguous determination of bond lengths, bond angles, and intermolecular interactions.[5] This technique is uniquely powerful as it leaves no ambiguity about the connectivity or stereochemistry of the molecule.[3]

The Crystallographic Portrait of an Imidazole Derivative

While a crystal structure for 5-phenoxy-1H-imidazole is not publicly available as of this guide's publication, we can infer its key structural features from the vast library of crystallographically characterized imidazole derivatives in the Cambridge Structural Database (CSD).[6]

Expected Structural Features of 5-phenoxy-1H-imidazole:

  • Planar Imidazole Ring: The five-membered imidazole ring is consistently observed to be planar or nearly planar in crystal structures.[7][8][9]

  • Dihedral Angle: A notable feature would be the dihedral angle between the planar imidazole ring and the phenoxy group. This angle is influenced by steric hindrance and the packing forces within the crystal lattice. For instance, in 1-(2,6-diisopropylphenyl)-1H-imidazole, the imidazole ring is rotated 80.7 (1)° relative to the phenyl ring.[9]

  • Intermolecular Interactions: The crystal packing is expected to be stabilized by a network of intermolecular interactions. Given the N-H group and the aromatic rings, N-H···N hydrogen bonds and C-H···π interactions are highly probable, playing a crucial role in the formation of the supramolecular architecture.[7][10]

Hypothetical Crystallographic Data for 5-phenoxy-1H-imidazole

To illustrate a typical outcome, the following table presents plausible crystallographic data for 5-phenoxy-1H-imidazole, based on known structures of similar compounds.[8][11][12]

ParameterProjected Value for 5-phenoxy-1H-imidazole
Chemical FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~14.3
b (Å)~5.9
c (Å)~9.1
β (°)~95.0
Volume (ų)~765
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.39
Experimental Protocol: Single-Crystal X-ray Diffraction

The workflow for obtaining a crystal structure is a multi-step process that demands patience and precision.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Analysis synthesis Synthesis of 5-phenoxy-1H-imidazole purification Purification (Column Chromatography/Recrystallization) synthesis->purification crystallization Slow Evaporation/Vapor Diffusion purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Validation & Deposition (e.g., CCDC) structure_solution->validation

Caption: Workflow for X-ray crystallographic analysis.

  • Synthesis and Purification: The compound must be synthesized and purified to the highest possible degree. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[13]

  • Crystallization: This is often the most challenging step.[3] High-quality single crystals are grown by slowly changing the solvent conditions to induce supersaturation.[14]

    • Method: Slow evaporation is a common and effective technique. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and left undisturbed in a loosely covered vial. The slow evaporation of the solvent leads to the gradual formation of crystals.[13]

    • Solvent Choice: The ideal solvent is one in which the compound is moderately soluble.[13]

  • Data Collection: A suitable crystal (typically 0.1-0.3 mm in size) is selected, mounted on a diffractometer, and cooled under a stream of liquid nitrogen to minimize thermal vibrations.[14][15] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[15]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to best fit the experimental data, yielding the final, precise atomic coordinates.[10]

A Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, it requires a high-quality single crystal, which can be difficult to obtain.[5] Spectroscopic techniques, on the other hand, provide valuable structural information on bulk samples, often with minimal sample preparation.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution.[7] It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

Expected NMR Data for 5-phenoxy-1H-imidazole:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~12.5broad sImidazole N-H
¹H~7.7sImidazole C2-H
¹H~7.4tPhenoxy (meta-H)
¹H~7.2sImidazole C4-H
¹H~7.1tPhenoxy (para-H)
¹H~7.0dPhenoxy (ortho-H)
¹³C~157Phenoxy C-O
¹³C~136Imidazole C2
¹³C~135Imidazole C5
¹³C~130Phenoxy (meta-C)
¹³C~124Phenoxy (para-C)
¹³C~119Phenoxy (ortho-C)
¹³C~117Imidazole C4

Note: Due to tautomerism in unsymmetrically substituted imidazoles, the signals for C4 and C5 in the ¹³C NMR spectrum might be broadened or even undetectable in some cases.[17][18]

Strengths of NMR:

  • Provides detailed information on the carbon-hydrogen framework.[16]

  • 2D NMR techniques (COSY, HSQC, HMBC) can establish through-bond connectivity.[7]

  • Non-destructive.[7]

Limitations Compared to X-ray Crystallography:

  • Provides data averaged over time and the bulk sample in solution, not a static solid-state structure.

  • Does not directly provide information on bond lengths, bond angles, or crystal packing.

  • Interpretation can be complex for molecules with overlapping signals or dynamic processes like tautomerism.[17]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[16]

Expected IR Data for 5-phenoxy-1H-imidazole:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadN-H stretching vibration of the imidazole ring.[19]
3100 - 3000MediumAromatic C-H stretching.[19]
~1600, ~1500StrongC=C stretching vibrations of the aromatic rings.
1270 - 1230StrongAryl-O-C asymmetric stretching (ether linkage).

Strengths of IR:

  • Fast and requires minimal sample preparation.[16]

  • Excellent for identifying the presence or absence of key functional groups.[20]

Limitations Compared to X-ray Crystallography:

  • Provides very limited information about the overall molecular structure and connectivity.

  • Essentially provides a "checklist" of functional groups rather than a 3D map.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer clues about its structure.[16]

Expected MS Data for 5-phenoxy-1H-imidazole:

  • Molecular Ion (M⁺): A prominent peak at m/z = 160, corresponding to the molecular weight of the compound.

  • Key Fragments: Fragmentation of the imidazole ring is a characteristic process, often involving the loss of HCN.[9] The cleavage of the ether bond would also be an expected fragmentation pathway.

Strengths of MS:

  • Extremely sensitive, requiring very small amounts of sample.

  • Provides the exact molecular weight (High-Resolution MS), which can be used to determine the molecular formula.[7]

Limitations Compared to X-ray Crystallography:

  • Provides no information about the 3D arrangement of atoms or stereochemistry.

  • Structural information is inferred from fragmentation, which can sometimes be ambiguous without further evidence.

Synergy of Techniques: A Holistic Approach

The relationship between X-ray crystallography and spectroscopic methods is not one of competition, but of synergy.

synergy_diagram Xray X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity in Solution) Xray->NMR Confirms connectivity IR IR Spectroscopy (Functional Groups) Xray->IR Explains solid-state interactions MS Mass Spectrometry (Molecular Weight & Formula) Xray->MS Confirms molecular formula NMR->Xray Suggests target for crystallization IR->Xray Confirms functional groups MS->Xray Confirms molecular weight

Caption: Synergy between crystallography and spectroscopy.

Spectroscopic data provides the initial evidence for the successful synthesis of the target molecule. NMR confirms the carbon-hydrogen framework, IR identifies the key functional groups, and MS establishes the molecular weight and formula. This body of evidence then justifies the often time-consuming effort to obtain single crystals for X-ray diffraction. The resulting crystal structure provides the ultimate confirmation and a level of detail that spectroscopy alone cannot achieve.

Conclusion

For the unequivocal structural confirmation of 5-phenoxy-1H-imidazole, single-crystal X-ray diffraction is the definitive method. It provides an unambiguous, high-resolution 3D model of the molecule, revealing precise bond lengths, angles, and the crucial intermolecular interactions that govern its solid-state properties. While NMR, IR, and Mass Spectrometry are essential for initial characterization, confirming connectivity, functional groups, and molecular weight, they provide indirect structural information. A truly comprehensive understanding of a molecule like 5-phenoxy-1H-imidazole is best achieved by leveraging the complementary strengths of both crystallography and spectroscopy, with the former serving as the ultimate arbiter of its three-dimensional architecture.

References

  • Sharma, D.K., et al. (2017). Synthesis, characterization and crystal structure of 2-(4-(benzyloxy) phenyl)-4, 5- diphenyl-1H-imidazole. Rasayan Journal of Chemistry, 9(4), 667-672. [Link]

  • Brannon, A. C., et al. (2018). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1493–1496. [Link]

  • Stoyanova, R., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749. [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. [Link]

  • ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]

  • Singh, K., et al. (2013). 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1154. [Link]

  • Trivedi, M. K., et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research, 3(5). [Link]

  • PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. [Link]

  • Royal Society of Chemistry. (2025). Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. [Link]

  • IJRAR. (2018). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. [Link]

  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

  • UTUPub. (n.d.). Fragmentation Patterns of Radiosensitizers Metronidazole and Nimorazole Upon Valence Ionization. [Link]

  • Kant, R., et al. (2015). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. American Journal of Chemistry, 5(2), 38-46. [Link]

  • Gnanasekaran, S., et al. (2010). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E, 66(Pt 10), o2573. [Link]

  • Puratchikody, A., et al. (2007). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 69(1), 119. [Link]

  • MDPI. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. [Link]

  • ACS Publications. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of polysubstituted imidazole frames using AC-SO3H/[Urea]7[ZnCl2]2 as efficient catalysts. [Link]

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  • IJRAR. (2018). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. [Link]

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